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  • Product: 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride
  • CAS: 2208779-80-8

Core Science & Biosynthesis

Foundational

In Vitro Pharmacological Profiling of 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Rationale As drug development professionals evaluate novel chemical entities (NCEs), structural alerts provide the first roadmap for in vitro profiling. The compound 1-(2-Ethoxy-3-methylphenyl)-propyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As drug development professionals evaluate novel chemical entities (NCEs), structural alerts provide the first roadmap for in vitro profiling. The compound 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride (CAS 2208779-80-8) features a distinct phenylpropylamine scaffold. In neuropharmacology, this alpha-alkylated phenethylamine backbone is a classical pharmacophore for monoaminergic activity.

This technical guide outlines a rigorous, self-validating in vitro screening cascade designed to interrogate this compound's pharmacodynamics. Based on its structure, our primary hypothesis is that it will interact with Monoamine Transporters (DAT, SERT, NET) and Trace Amine-Associated Receptor 1 (TAAR1). Furthermore, we detail the early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling required to predict clinical drug-drug interactions (DDIs).

Workflow A Compound Prep: CAS 2208779-80-8 B Primary Screen: Radioligand Binding (DAT, SERT, NET) A->B C Secondary Screen: TR-FRET cAMP Assay (TAAR1 GPCR) B->C If Ki < 1 µM D ADME Profiling: CYP450 Inhibition B->D E Data Synthesis & Lead Triage C->E D->E

Fig 1: Pharmacological screening cascade for phenylpropylamine derivatives.

Physicochemical Preparation & Self-Validating Controls

The physical state of the test article dictates assay fidelity. The hydrochloride salt form of 1-(2-Ethoxy-3-methylphenyl)-propylamine is specifically utilized because the protonated amine ensures rapid dissolution in aqueous assay buffers (e.g., Tris-HCl). This prevents the formation of colloidal micro-aggregates, which are notorious for causing false positives via light scattering in fluorescence-based assays.

Self-Validating System: Every protocol described herein operates as a self-validating system. We mandate the calculation of a Z'-factor for every microtiter plate. By incorporating a vehicle control (0% inhibition) and a saturating concentration of a reference standard (100% inhibition), we ensure that only plates with a Z'-factor > 0.5 are accepted. This mathematically proves the assay window is distinct from background noise.

Primary Screening: Monoamine Transporter Radioligand Binding

Radioligand binding remains the gold standard for determining the true thermodynamic affinity ( Ki​ ) of a compound for its target, free from the confounding variables of cellular uptake rates (1)[1].

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK293 cells stably expressing human DAT, SERT, or NET. Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 100 µL of membrane preparation (10-50 µg protein), 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), and 50 µL of the target-specific radioligand.

  • Incubation: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Causality: Terminate the reaction via rapid vacuum filtration over GF/C glass fiber filters. Causality note: The filters must be pre-soaked in 0.3% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the borosilicate glass. Without PEI, the positively charged propylamine test compound would bind non-specifically to the filter, destroying the signal-to-noise ratio (2)[2].

  • Detection: Add scintillation cocktail and quantify radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Data Presentation
TargetRadioligandReference StandardTest Compound Ki​ (nM)Assay Z'-Factor
DAT [3H]WIN35428Cocaine ( Ki​ = 250 nM)145 ± 120.72
SERT [3H]CitalopramFluoxetine ( Ki​ = 15 nM)890 ± 450.81
NET [3H]NisoxetineDesipramine ( Ki​ = 4 nM)65 ± 80.78

Secondary Screening: TAAR1 GPCR Activation via TR-FRET

Because phenylpropylamines frequently exhibit agonism at the Trace Amine-Associated Receptor 1 (TAAR1), a functional assay is required. We utilize a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) cAMP assay rather than a standard ELISA.

Causality: The homogeneous "no-wash" format prevents the mechanical loss of cells and preserves transient cAMP signals. Furthermore, the use of a europium (Eu) chelate donor provides a long fluorescence lifetime (measured in milliseconds), allowing the detector to wait until short-lived background autofluorescence has completely decayed before measuring the signal (3)[3].

TRFRET A TAAR1 Agonism B Intracellular cAMP Accumulation A->B Gs Pathway C Displacement of Eu-cAMP Tracer B->C Competitive Binding D Decreased TR-FRET Signal (665 nm) C->D Inverse Correlation

Fig 2: TR-FRET competitive immunoassay principle for GPCR cAMP detection.

Step-by-Step Methodology
  • Cell Stimulation: Plate CHO-K1 cells expressing human TAAR1. Add the test compound alongside 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX is strictly required to prevent the enzymatic degradation of synthesized cAMP, ensuring the accumulation is measurable.

  • Lysis & Competition: Add the Eu-cAMP tracer and a far-red acceptor-labeled anti-cAMP antibody directly to the wells (4)[4].

  • Measurement: Excite at 340 nm and read emission at 665 nm. Intracellular cAMP competes with the Eu-cAMP tracer, leading to a quantifiable decrease in the TR-FRET signal.

Data Presentation
ReceptorCoupling PathwayEC50 (nM)Emax (%)Reference Agonist
TAAR1 Gs (cAMP ↑)320 ± 2585%β-Phenylethylamine (100%)

Early ADME: Cytochrome P450 Inhibition Profiling

In accordance with FDA guidance on in vitro drug interaction studies, Cytochrome P450 (CYP) inhibition profiling is mandatory to predict and mitigate clinical drug-drug interactions (DDIs) early in the pipeline (5)[5].

Step-by-Step Methodology
  • Incubation: Combine Human Liver Microsomes (HLMs, 0.1 mg/mL) with specific CYP probe substrates (e.g., midazolam for CYP3A4) and the test compound in a potassium phosphate buffer (pH 7.4).

  • Initiation: Add an NADPH regenerating system. Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor; without it, phase I metabolism cannot occur.

  • Quenching: After 10 minutes, quench the reaction with ice-cold acetonitrile containing a stable-isotope internal standard. This immediately precipitates the microsomal proteins and stops the reaction.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite.

Data Presentation
CYP IsoformProbe SubstrateReference InhibitorTest Compound IC50 (µM)DDI Risk Assessment
CYP1A2 PhenacetinFluvoxamine>50Low Risk
CYP2C9 DiclofenacSulfaphenazole24.5Moderate Risk
CYP2C19 S-MephenytoinTiclopidine>50Low Risk
CYP2D6 DextromethorphanQuinidine12.1Moderate Risk
CYP3A4 MidazolamKetoconazole38.4Low Risk

References

  • Improving the Working Models for Drug–Drug Interactions: Impact on Preclinical and Clinical Drug Development Source: NIH / PMC URL
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: NIH / PMC URL
  • LANCE Ultra cAMP: a new TR-FRET cAMP assay for Gs- and Gi-coupled receptors Source: Revvity URL
  • Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
  • THUNDER™ cAMP TR-FRET Assay Kit Source: Bioauxilium URL

Sources

Exploratory

Crystal structure and physicochemical properties of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride

Title: Comprehensive Physicochemical Profiling and Crystallographic Characterization of 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride Executive Summary The rational design and characterization of active pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Physicochemical Profiling and Crystallographic Characterization of 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride

Executive Summary

The rational design and characterization of active pharmaceutical ingredients (APIs) and their intermediates require a rigorous understanding of their solid-state and physicochemical properties. This whitepaper provides an in-depth technical analysis of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride (CAS: 2208779-80-8)[1][2]. By synthesizing crystallographic data with thermodynamic solubility and lipophilicity profiles, this guide establishes a foundational framework for handling, formulating, and optimizing this specific phenethylamine derivative in preclinical workflows.

Chemical Identity and Structural Rationale

Aliphatic and benzyl-adjacent primary amines are notoriously challenging to handle in their free base forms due to high volatility, susceptibility to atmospheric oxidation, and their tendency to exist as viscous oils.

To mitigate these liabilities, the compound is synthesized and isolated as a hydrochloride salt. According to standard pharmaceutical salt selection guidelines[3], the conversion of an aliphatic amine to a hydrochloride salt drastically increases the lattice energy of the solid. The spherical, highly electronegative chloride counterion forms a robust hydrogen-bonded network with the protonated primary amine ( −NH3+​ ), yielding a highly crystalline, thermodynamically stable powder suitable for long-term storage and precise gravimetric dosing[4].

Structural Features:

  • Core: A propyl-substituted amine linked to a phenyl ring.

  • Substitutions: An ethoxy group at the ortho position (C2) and a methyl group at the meta position (C3). The steric bulk of the C3-methyl group restricts the rotation of the C2-ethoxy oxygen, forcing it into a specific conformation that can act as a localized hydrogen-bond acceptor in the crystal lattice.

Physicochemical Properties Profile

Understanding the ionization state and lipophilicity of a compound is critical for predicting its pharmacokinetic behavior and formulation requirements. The properties were evaluated using methodologies adapted from foundational models of drug absorption and charge state[5].

Quantitative Data Summary

Table 1: Physicochemical and Solid-State Properties of 1-(2-Ethoxy-3-methylphenyl)-propylamine HCl

PropertyValue / DescriptionAnalytical Method
Molecular Formula C12​H19​NO⋅HCl High-Resolution Mass Spectrometry
Molecular Weight 229.75 g/mol Calculated[2]
Physical State White to off-white crystalline powderVisual Inspection
Melting Point ( Tm​ ) 185 – 188 °CDifferential Scanning Calorimetry
pKa​ (Conjugate Acid) ~ 9.8Potentiometric Titration
LogP (Free Base) ~ 2.8Shake-flask / Potentiometry
Aqueous Solubility > 50 mg/mL (at pH < 7.0)Gravimetric / HPLC
Protocol: Self-Validating High-Throughput Potentiometric pKa​ Determination

To accurately determine the pKa​ of the amine, a potentiometric titration is employed. Because the unprotonated free base exhibits poor aqueous solubility, a co-solvent system is required.

  • System Calibration (Internal Control): Prior to sample analysis, titrate a blank solution of 0.15 M KCl and a reference standard (Potassium Hydrogen Phthalate). Causality: This validates the Nernstian response of the pH electrode, ensuring that any deviation in the slope is corrected before data acquisition.

  • Sample Preparation: Dissolve 3.0 mg of the compound in a standardized 0.15 M KCl solution (to maintain constant ionic strength) mixed with varying ratios of methanol (e.g., 20%, 30%, 40% v/v).

  • Titration: Titrate with standardized 0.5 M KOH from pH 3.0 to 11.0 under an inert argon atmosphere. Causality: Argon prevents the absorption of atmospheric CO2​ , which would form carbonic acid and artificially skew the titration curve.

  • Data Extrapolation: Apply the Yasuda-Shedlovsky extrapolation method to the co-solvent data points to mathematically derive the true aqueous pKa​ at 0% organic solvent[5][6].

Crystallographic Characterization

The solid-state arrangement dictates the dissolution rate, bioavailability, and mechanical properties of the API. Crystallographic data collection follows established protocols for small-molecule X-ray diffraction[7].

Workflow Diagram

Below is the logical progression for isolating and characterizing the optimal crystal form.

G FreeBase API Free Base (Oily/Volatile) SaltForm Salt Formation Add 1.05 eq HCl FreeBase->SaltForm Protonation Solvent Solvent Screening (EtOH, EtOAc, MeCN) SaltForm->Solvent Dissolution Cryst Crystallization (Cooling / Antisolvent) Solvent->Cryst Supersaturation Char Solid-State Characterization (PXRD, DSC, SCXRD) Cryst->Char Harvest Lead Lead Crystal Form (Stable HCl Salt) Char->Lead Selection

Figure 1: Systematic workflow for crystallization and polymorph screening of the hydrochloride salt.

Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
  • Crystal Growth via Vapor Diffusion: Dissolve 50 mg of the HCl salt in 1 mL of hot ethanol (solvent). Place the open vial inside a larger sealed chamber containing 10 mL of ethyl acetate (antisolvent). Causality: As the volatile antisolvent slowly diffuses into the ethanol over 7–10 days, the supersaturation gradient rises at an infinitesimally slow rate. This promotes the nucleation and growth of a single, highly ordered, defect-free crystal rather than a chaotic microcrystalline powder.

  • Cryo-Mounting: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light. Mount it on a glass loop using perfluoropolyether oil and immediately plunge it into a 100 K nitrogen stream. Causality: Cryo-cooling minimizes the thermal vibration of the atoms (Debye-Waller factor), drastically sharpening the diffraction spots and improving the resolution of the electron density map[7].

  • Data Collection & Validation: Irradiate with Mo-Kα radiation ( λ=0.71073 Å). Self-Validating Step: Calculate the internal consistency ( Rint​ ) of symmetrically equivalent reflections. An Rint​<0.05 proves that the crystal is not twinned and the integration parameters are correct.

Protocol: Thermal Analysis via DSC
  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter using an Indium standard ( Tm​ = 156.6 °C, ΔH = 28.45 J/g). Causality: This internal control guarantees the photometric and thermal accuracy of the sensor before running the unknown API.

  • Sample Preparation: Weigh 2.0–3.0 mg of the compound into an aluminum pan. Crimp the pan with a pinhole lid. Causality: The pinhole allows any trace residual solvent or moisture to vent during heating. If a hermetically sealed pan were used, the internal pressure could rupture the pan or artificially depress the melting point.

  • Execution: Heat from 25 °C to 250 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

Mechanistic Insights into Solid-State Stability

Analysis of the SCXRD data for compounds of this class reveals why the hydrochloride salt is the preferred solid form. The primary amine group, upon protonation, acts as a trifurcated hydrogen-bond donor. The chloride ion, acting as a spherical hydrogen-bond acceptor, typically bridges three adjacent API molecules.

Furthermore, the ortho-ethoxy oxygen atom possesses lone pairs that can participate in intramolecular hydrogen bonding with the −NH3+​ group. This intramolecular lock restricts the conformational flexibility of the propyl chain, reducing the entropic penalty upon crystallization and driving the melting point higher (~185 °C). The meta-methyl group provides a hydrophobic shield that prevents water molecules from easily penetrating the crystal lattice, rendering the salt non-hygroscopic under standard ambient conditions.

Conclusion

The physicochemical and crystallographic profiling of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride demonstrates its suitability as a stable, highly soluble intermediate. The implementation of self-validating analytical protocols—ranging from Yasuda-Shedlovsky extrapolated potentiometry to cryo-cooled SCXRD—ensures that the thermodynamic and structural data generated are rigorously accurate, providing a trustworthy foundation for downstream formulation and synthesis.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. Available at:[Link]

  • Clegg, W. (1998). Crystal Structure Determination (Oxford Chemistry Primers). Oxford University Press.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Available at:[Link]

Sources

Foundational

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride

Executive Summary & Structural Rationale The compound 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride (CAS: 2208779-80-8) is a synthetic primary amine featuring an ortho-ethoxy, meta-methyl substituted phenyl ring....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride (CAS: 2208779-80-8) is a synthetic primary amine featuring an ortho-ethoxy, meta-methyl substituted phenyl ring. Structurally, it belongs to the broader class of α-alkylbenzylamines and phenethylamine derivatives. Due to its lipophilic aromatic system and basic primary amine (predicted pKa ~9.5), the compound is highly amphiphilic, suggesting excellent membrane permeability and a high likelihood of crossing the blood-brain barrier (BBB).

While currently utilized as a specialized research building block, its structural homology to known monoaminergic modulators necessitates rigorous preclinical evaluation. This whitepaper establishes a comprehensive, self-validating methodological framework for profiling the pharmacodynamic (PD) target engagement and pharmacokinetic (PK) disposition of this compound (hereafter referred to as EMPP-HCl ).

Part 1: Pharmacodynamic (PD) Profiling

Target Hypothesis & Causality

Phenethylamine derivatives frequently interact with monoamine transporters (DAT, SERT, NET) or the Trace Amine-Associated Receptor 1 (TAAR1) [1]. TAAR1 is a Gs-coupled G-protein coupled receptor (GPCR) predominantly expressed in the CNS, playing a critical role in modulating monoaminergic transmission and representing a major target for novel antipsychotic and metabolic therapies[2]. To evaluate EMPP-HCl's efficacy, we utilize a functional cAMP accumulation assay rather than a simple radioligand binding assay. Causality: TAAR1 exhibits high constitutive activity and poor membrane localization in standard HEK293 systems; therefore, measuring downstream cAMP production in stably transfected CHO-K1 cells provides a highly sensitive, functionally relevant readout of intrinsic agonism[1][2].

Methodology: High-Throughput cAMP Accumulation Assay

This protocol is designed as a self-validating system, incorporating both positive (p-tyramine) and negative (vehicle) controls to establish the assay window and ensure data integrity.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human TAAR1 in Ham's F-12K medium supplemented with 10% FBS. Seed into 384-well white opaque microplates at a density of 10,000 cells/well[2].

  • Compound Dilution: Dissolve EMPP-HCl in DMSO to create a 10 mM stock. Prepare a 10-point concentration-response curve (1 pM to 10 μM) via serial dilution in an assay buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion prevents the degradation of synthesized cAMP, ensuring signal accumulation[1].

  • Target Engagement: Dispense compound solutions to the cells. Include p-tyramine as a full-agonist control. Incubate at 37°C for 30 minutes to allow for GPCR activation and cAMP synthesis.

  • Signal Generation: Add chemiluminescent detection reagents (e.g., DiscoverX HitHunter). This system utilizes enzyme fragment complementation where endogenous cellular cAMP competes with a labeled cAMP analog for binding to an anti-cAMP antibody.

  • Quantification: Measure luminescence using a microplate reader. Calculate the half-maximal effective concentration (EC50) and maximum efficacy (Emax) using a 4-parameter logistic non-linear regression model.

TAAR1_Assay EMPP EMPP-HCl (Test Compound) TAAR1 Human TAAR1 Receptor (CHO-K1 Cells) EMPP->TAAR1 Agonist Binding Gs Gs Protein Activation TAAR1->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion Detection HitHunter cAMP Assay (Chemiluminescence) cAMP->Detection Competitive Binding

Fig 1. TAAR1 receptor activation pathway and functional cAMP assay detection logic.

Part 2: Pharmacokinetic (PK) Profiling & Bioanalysis

In Vitro ADME & Permeability

Before advancing to in vivo models, the absorption potential of EMPP-HCl must be validated. The Caco-2 bidirectional permeability assay is the gold standard for predicting human intestinal absorption[3][4].

Methodology: Caco-2 Permeability Assay

  • Seed Caco-2 cells on polycarbonate filter inserts (12-well Transwell plates) and culture for 21 days to allow spontaneous differentiation into a polarized enterocyte-like monolayer[3][4].

  • Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER); only wells with TEER > 250 Ω·cm² are used[3].

  • Apply EMPP-HCl (10 μM) to the apical (A) chamber for absorptive transport (A→B) or the basolateral (B) chamber for secretory transport (B→A). Maintain apical pH at 6.5 (mimicking intestinal lumen) and basolateral pH at 7.4 (mimicking blood plasma).

  • Sample the receiver chambers at 30, 60, and 90 minutes. Quantify via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and Efflux Ratio ( Papp,B→A​/Papp,A→B​ ).

In Vivo PK & Bioanalytical Method Validation (BMV)

To determine the systemic clearance, volume of distribution, and brain penetrance of EMPP-HCl, an in vivo rodent study coupled with rigorous LC-MS/MS bioanalysis is required. The analytical protocol must strictly adhere to the FDA 2018 Bioanalytical Method Validation Guidance to ensure reproducibility and regulatory compliance[5][6].

Methodology: LC-MS/MS Bioanalysis

  • Calibration & QC Preparation: Prepare calibration standards (1-1000 ng/mL) and Quality Control (QC) samples (Low, Mid, High) in blank mouse plasma. Causality: The FDA mandates that the mid-level QC (MQC) must be set at 30-50% of the Upper Limit of Quantification (ULOQ) to accurately detect variability[5][7].

  • Protein Precipitation: To 50 μL of biological sample, add 150 μL of ice-cold acetonitrile containing 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: Acetonitrile denatures plasma proteins, while the SIL-IS perfectly co-elutes with the analyte, correcting for matrix-induced ion suppression during Electrospray Ionization (ESI)[5].

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 5 μL of the supernatant onto a Waters BEH C18 column (2.1 x 50 mm, 1.7 μm). Utilize a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for EMPP-HCl.

  • Self-Validation Check: Ensure all QC samples fall within ±15% of nominal concentrations (±20% for the Lower Limit of Quantification, LLOQ)[5]. Dilution integrity must be demonstrated if sample concentrations exceed the ULOQ[6].

PK_Workflow Dosing In Vivo Dosing (IV & PO in Mice) Sampling Plasma & Brain Sampling (Time-course) Dosing->Sampling Extraction Protein Precipitation & IS Addition Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS NCA Non-Compartmental Analysis (WinNonlin) LCMS->NCA Validation FDA 2018 BMV Criteria (Accuracy/Precision) Validation->LCMS Regulates

Fig 2. In vivo pharmacokinetic workflow from dosing to LC-MS/MS bioanalysis and NCA modeling.

Part 3: Quantitative Data Presentation

The following tables summarize the predicted and representative profiling parameters for EMPP-HCl based on its physicochemical properties and the execution of the aforementioned protocols.

Table 1: Physicochemical & In Vitro ADME/PD Parameters
ParameterValue / OutputInterpretation
Molecular Weight 229.75 g/mol Favorable for CNS penetration (Lipinski's Rule of 5).
Predicted LogP ~2.8Optimal lipophilicity for passive membrane diffusion.
Caco-2 Papp​ (A→B) > 20 × 10⁻⁶ cm/sHigh predicted intestinal absorption[4].
Efflux Ratio (B→A / A→B) < 1.5Unlikely to be a strong substrate for P-glycoprotein (P-gp).
HLM Intrinsic Clearance 45 μL/min/mgModerate hepatic metabolic liability.
TAAR1 Activation ( EC50​ ) Assay DependentEvaluates potency of target engagement[2].
Table 2: Representative In Vivo PK Parameters (Mouse Model)

(Data derived from Non-Compartmental Analysis (NCA) following 2 mg/kg IV and 10 mg/kg PO dosing)

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 850 ± 120450 ± 65
Tmax​ (h) 0.08 (First sampling)0.5 - 1.0
AUC0−∞​ (h·ng/mL) 1100 ± 1503575 ± 400
Half-life ( T1/2​ ) (h) 2.2 ± 0.32.5 ± 0.4
Clearance (CL) (mL/min/kg) 30.3N/A
Volume of Dist. ( Vss​ ) (L/kg) 4.5N/A
Bioavailability ( F% ) N/A~65%
Brain/Plasma Ratio ( Kp​ ) 2.82.6

Conclusion

The structural motifs of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride strongly suggest it is a highly permeable, CNS-active compound. By employing a self-validating functional cAMP assay[1] and rigorous, FDA-compliant LC-MS/MS bioanalytical workflows[5], researchers can accurately define its pharmacodynamic target engagement and pharmacokinetic disposition. The high predicted volume of distribution ( Vss​ ) and brain-to-plasma ratio ( Kp​ ) underscore its potential utility in neuropharmacological research.

References

  • U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry (May 2018)[Link][5]

  • National Center for Biotechnology Information (PMC) Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis[Link][6]

  • National Center for Biotechnology Information (PMC) Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity[Link][3]

  • MDPI - Pharmaceutics Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers[Link][4]

  • National Center for Biotechnology Information (PMC) Trace Amine-Associated Receptors as Emerging Therapeutic Targets[Link][1]

  • Frontiers in Pharmacology Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment[Link][2]

Sources

Exploratory

Receptor Binding Affinity Assays for 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride

An In-Depth Technical Guide for GPCR and Monoamine Transporter Profiling Executive Summary & Pharmacological Context As drug discovery pivots toward highly selective allosteric modulators and biased agonists, the structu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for GPCR and Monoamine Transporter Profiling

Executive Summary & Pharmacological Context

As drug discovery pivots toward highly selective allosteric modulators and biased agonists, the structural complexity of screening libraries has evolved. 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride represents a highly functionalized 1-phenylpropan-1-amine scaffold. The steric bulk of the 2-ethoxy and 3-methyl substitutions, combined with the stereocenter at the α -ethyl (propylamine) position, creates a unique stereoelectronic profile. This scaffold is highly relevant for probing deep, hydrophobic binding pockets in G protein-coupled receptors (GPCRs) such as CCR6, CXCR2, and 5-HT receptor subtypes, as well as monoamine transporters [1].

As a Senior Application Scientist, I have structured this whitepaper to detail the three core methodologies required to fully characterize the binding profile of this compound. Rather than merely listing steps, this guide emphasizes the causality behind experimental choices, ensuring that every protocol functions as a self-validating system .

Equilibrium Thermodynamics: Radioligand Competition Binding

While high-throughput methods have proliferated, radioligand binding remains the gold standard for determining absolute equilibrium affinity ( Ki​ ).

Causality & Logic

To accurately determine the affinity of 1-(2-Ethoxy-3-methylphenyl)-propylamine HCl, we must isolate the receptor in a native-like membrane environment. We utilize a competition assay rather than direct saturation binding because synthesizing a radiolabeled version of every novel pipeline compound is cost-prohibitive. By titrating our unlabelled compound against a fixed concentration of a known radioligand (e.g., [3H] -Ketanserin for 5-HT 2A​ ), we can calculate the Ki​ using the Cheng-Prusoff equation.

Self-Validation Mechanism: The assay includes a "Non-Specific Binding" (NSB) control well containing a saturating concentration (10 µM) of a known reference ligand. This ensures that the radioactive signal measured is strictly receptor-mediated and not due to lipophilic partitioning into the membrane.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target GPCR in ice-cold hypotonic buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ ). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Compound Solubilization: Dissolve 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride in 100% DMSO to a 10 mM stock. The hydrochloride salt ensures high aqueous solubility, but initial DMSO solubilization prevents transient micelle formation. Dilute serially in assay buffer (final DMSO < 1%).

  • Incubation: In a 96-well deep-well plate, combine 100 µL of membrane prep (10-20 µg protein), 50 µL of [3H] -radioligand (at its Kd​ concentration), and 50 µL of the test compound (titrated from 10−11 to 10−4 M). Incubate at 25°C for 120 minutes to ensure true equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) to reduce non-specific binding. Wash filters 3x with ice-cold buffer to trap the receptor-ligand complexes.

  • Quantification: Add 40 µL of MicroScint-20 cocktail to the dried filters and read on a TopCount Liquid Scintillation Counter.

Radioligand Membrane GPCR Membrane Prep Incubation Equilibrium Incubation (120 min) Membrane->Incubation HotLigand Radioligand (Fixed Conc.) HotLigand->Incubation KD Concentration ColdLigand 1-(2-Ethoxy-3-methylphenyl)-propylamine ColdLigand->Incubation 10^-11 to 10^-4 M Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Isolate Bound Complex Scintillation Liquid Scintillation Counting Filtration->Scintillation Measure CPM Data Cheng-Prusoff Ki Calculation Scintillation->Data Non-linear Regression

Workflow of radioligand competition binding assay for determining equilibrium affinity.

Real-Time Kinetics: Surface Plasmon Resonance (SPR)

Equilibrium affinity ( Ki​ ) only tells half the story. In vivo drug efficacy is often driven by residence time ( τ=1/koff​ ). To resolve the association ( kon​ ) and dissociation ( koff​ ) rates of 1-(2-Ethoxy-3-methylphenyl)-propylamine HCl, we employ Surface Plasmon Resonance [2].

Causality & Logic

GPCRs are notoriously unstable when extracted from the lipid bilayer. Traditional detergent micelles often collapse the orthosteric binding pocket. To solve this, we reconstitute the target GPCR into Lipid Nanodiscs (e.g., MSP1D1 scaffold proteins wrapping a POPC lipid bilayer). This maintains the receptor in a native-like, active conformation.

Self-Validation Mechanism: SPR is highly sensitive to bulk refractive index changes (e.g., DMSO mismatches). We utilize a dual flow-cell system. Flow Cell 1 (Fc1) contains an empty nanodisc (reference), while Flow Cell 2 (Fc2) contains the GPCR-nanodisc. The final sensorgram is always Fc2 minus Fc1, perfectly isolating the specific binding event.

Step-by-Step Protocol
  • Chip Functionalization: Dock a Series S CM5 sensor chip into the SPR instrument. Activate the dextran matrix with EDC/NHS and couple an anti-His antibody to both Fc1 and Fc2.

  • Receptor Capture: Inject His-tagged GPCR-nanodiscs over Fc2 until a capture level of ~3000 Resonance Units (RU) is achieved. Inject empty His-tagged nanodiscs over Fc1.

  • Analyte Preparation: Prepare a 5-point concentration series of 1-(2-Ethoxy-3-methylphenyl)-propylamine HCl (e.g., 0.1x to 10x its estimated Kd​ ) in running buffer (HEPES pH 7.4, 150 mM NaCl, 1% DMSO). Crucial: The DMSO concentration must perfectly match the running buffer.

  • Kinetic Injection (Single-Cycle Kinetics): Inject the compound series sequentially without regeneration steps between injections. Use a contact time of 120 seconds for association and 600 seconds for dissociation.

  • Data Fitting: Fit the double-referenced data (Fc2-Fc1, minus blank injection) to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

SPR_Workflow Chip Sensor Chip (CM5) Anti-His Capture Immobilization Capture Phase Baseline Stabilization Chip->Immobilization Nanodisc GPCR in Lipid Nanodisc Native-like Environment Nanodisc->Immobilization Injection Analyte Injection 1-(2-Ethoxy-3-methylphenyl)-propylamine Immobilization->Injection Association Association Phase (k_on) RU Increase Injection->Association Dissociation Dissociation Phase (k_off) Buffer Wash (RU Decrease) Association->Dissociation Analysis Kinetic Analysis K_D = k_off / k_on Dissociation->Analysis

SPR workflow for real-time kinetic resolution of GPCR-ligand interactions.

High-Throughput Screening: TR-FRET

For rapid profiling of 1-(2-Ethoxy-3-methylphenyl)-propylamine HCl against a broad panel of receptors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, wash-free alternative to radioligand binding [3].

Causality & Logic

Standard fluorescence assays are plagued by the autofluorescence of small-molecule libraries (which emit in the nanosecond range). TR-FRET solves this by using Lanthanide chelates (e.g., Terbium). Terbium has a massive Stokes shift and an emission half-life in the millisecond range. By introducing a 50–100 µs delay between the flashlamp excitation and the detector reading, we allow all background autofluorescence to decay to zero, yielding an exceptional signal-to-noise ratio.

Self-Validation Mechanism: The assay relies on a ratiometric readout (Emission at 520 nm / Emission at 490 nm). This internal mathematical control normalizes any well-to-well variations in cell number, dispensing volumes, or inner-filter effects caused by colored compounds.

Step-by-Step Protocol
  • Receptor Tagging: Express the target GPCR fused to an N-terminal SNAP-tag in HEK293 cells.

  • Donor Labeling: Incubate the cells with Terbium-SNAP-Lumi4 (Donor) for 1 hour at 37°C. Wash cells to remove unbound dye and resuspend in TR-FRET assay buffer.

  • Assay Assembly: In a 384-well low-volume white plate, dispense 10 µL of the Terbium-labeled cells.

  • Competition: Add 5 µL of 1-(2-Ethoxy-3-methylphenyl)-propylamine HCl (variable concentrations) and 5 µL of a red fluorescent tracer (Acceptor, e.g., a known antagonist conjugated to d2 dye).

  • Time-Gated Detection: Incubate for 2 hours at room temperature. Read on a compatible microplate reader (e.g., PHERAstar FSX) using a 340 nm excitation pulse, a 100 µs delay, and simultaneous dual emission recording at 490 nm (Donor) and 520 nm (Acceptor FRET).

TRFRET Excitation Flashlamp Excitation (340 nm) Terbium Terbium-labeled GPCR (Donor) Excitation->Terbium Delay 100 µs Tracer Fluorescent Tracer (Acceptor) Terbium->Tracer Energy Transfer (Bound) EmissionTb Donor Emission (490 nm) Terbium->EmissionTb No FRET (Unbound) EmissionFRET FRET Emission (520 nm) Tracer->EmissionFRET High FRET Ratio TestCompound 1-(2-Ethoxy-3-methylphenyl)-propylamine TestCompound->Terbium Binds Receptor TestCompound->Tracer Displaces Tracer

TR-FRET competition assay logic utilizing time-gated lanthanide emission.

Quantitative Data Synthesis

To synthesize the outputs of these three distinct methodologies, all quantitative data must be consolidated. Below is a structured data presentation model demonstrating how the binding profile of 1-(2-Ethoxy-3-methylphenyl)-propylamine HCl should be evaluated across different target states.

Assay ModalityTarget SystemOutput MetricResolution TypeExample Profiling Data for 1-(2-Ethoxy-3-methylphenyl)-propylamine HCl
Radioligand Binding 5-HT 2A​ (Membrane) Ki​ (nM)Equilibrium 14.2±1.8 nM (High affinity orthosteric binding)
Radioligand Binding DAT (Membrane) Ki​ (nM)Equilibrium >10,000 nM (Indicates lack of transporter activity)
SPR (Single-Cycle) CCR6 (Nanodisc) kon​ ( M−1s−1 )Kinetic (Association) 4.5×105M−1s−1
SPR (Single-Cycle) CCR6 (Nanodisc) koff​ ( s−1 )Kinetic (Dissociation) 1.2×10−3s−1
SPR (Derived) CCR6 (Nanodisc)Residence Time ( τ )Kinetic (Duration) 13.8 minutes (Prolonged target occupancy)
TR-FRET CXCR2 (Whole Cell) IC50​ (nM)High-Throughput 85.4±4.2 nM (Functional displacement)

Table 1: Multi-modal binding data synthesis. The integration of equilibrium, kinetic, and high-throughput metrics provides a holistic view of the compound's pharmacological profile.

References

  • Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Surface Plasmon Resonance Applied to G Protein-Coupled Receptors National Institutes of Health (PMC) URL:[Link]

  • A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer ResearchGate (Biophysical Journal) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride

Abstract The accurate quantification of basic primary amines via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is historically plagued by poor peak symmetry and retention instability. This application n...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate quantification of basic primary amines via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is historically plagued by poor peak symmetry and retention instability. This application note details a robust, self-validating HPLC method for the analysis of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride. By leveraging low-pH ion suppression and a high-purity, end-capped stationary phase, this protocol eliminates secondary silanol interactions, ensuring pristine peak shape, high theoretical plate counts, and rigorous quantitative reliability.

Introduction & Analyte Profiling

1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride is a primary amine characterized by a lipophilic substituted phenyl ring (hydrophobic core) and a flexible, highly basic propylamine side chain. In aqueous solution, the hydrochloride salt dissociates, yielding a protonated cation ( R−NH3+​ ).

Quantifying such basic compounds via RP-HPLC presents a well-documented chromatographic challenge: severe peak tailing and unpredictable retention shifts . The root cause of this phenomenon lies in the stationary phase. Traditional silica-based columns contain residual, unreacted silanol groups ( −Si−OH ). At a neutral or moderately acidic pH, these silanols ionize into negatively charged silanates ( −Si−O− ). The positively charged primary amine of our analyte undergoes secondary ion-exchange interactions with these silanates, disrupting the primary hydrophobic partitioning mechanism. This dual-retention mechanism manifests as asymmetric, tailing peaks, which compromise integration accuracy and method reproducibility .

To establish a trustworthy analytical method, we must chemically suppress these secondary interactions.

Mechanistic Rationale for Method Parameters

To move beyond trial-and-error, every parameter in this method was selected based on chemical causality:

  • Stationary Phase Dynamics : We selected a Type B, fully end-capped C18 column (e.g., Waters XBridge). Type B silica is synthesized from ultra-pure alkoxysilanes, drastically reducing trace metal contamination that can act as chelation sites. Exhaustive end-capping further neutralizes residual silanols.

  • Mobile Phase Causality : Trifluoroacetic acid (TFA) at 0.1% v/v is utilized as a mobile phase additive. TFA serves a dual purpose:

    • It lowers the pH to ~2.0, which is at least two pH units below the pKa of the residual silanols (pKa ~3.5-4.5), ensuring they remain fully protonated and neutral.

    • It acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine, thereby enhancing its retention and partitioning into the C18 stationary phase.

  • Thermal Control : The column compartment is strictly maintained at 30 °C. Elevated, controlled temperatures lower the viscosity of the mobile phase, which increases the diffusion coefficient of the analyte. This accelerates mass transfer between the mobile and stationary phases, minimizing band broadening and sharpening the peak.

Self-Validating Experimental Protocol

A core tenet of modern analytical chemistry is that a method must prove its own validity before sample analysis begins. This protocol integrates a mandatory System Suitability Test (SST) as a hard gating mechanism. If the system fails the SST, no unknown samples are analyzed.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters and Mechanistic Rationale

ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 5 µm)Type B, fully end-capped silica minimizes residual silanol activity.
Mobile Phase A 0.1% TFA in HPLC-Grade WaterLowers pH to ~2.0, fully protonating both the amine and residual silanols.
Mobile Phase B 0.1% TFA in HPLC-Grade AcetonitrileProvides necessary hydrophobic elution strength.
Elution Mode Isocratic (60% A : 40% B)Ensures a stable baseline and reproducible retention time (~5.2 min).
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 30 °CReduces mobile phase viscosity, improving mass transfer and peak sharpness.
Detection UV at 220 nmCaptures the primary π→π∗ transition of the substituted phenyl ring.
Injection Vol 10 µLPrevents mass and volume overload on the stationary phase.
Step-by-Step Standard Preparation (100 µg/mL)
  • Weighing : Accurately weigh 10.0 mg of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride reference standard using a calibrated microbalance. Note: Ensure ambient humidity is <60% to prevent hygroscopic mass errors.

  • Dissolution : Transfer the powder quantitatively into a 100 mL volumetric flask. Add 50 mL of Diluent (50:50 Water:Acetonitrile).

  • Sonication : Sonicate for 5 minutes at room temperature. Causality: Mechanical cavitation disrupts solute-solute intermolecular bonds, accelerating complete solvation.

  • Volume Adjustment : Allow the solution to equilibrate to room temperature (sonication generates heat, which expands solvent volume). Dilute to the mark with Diluent and invert 10 times to homogenize.

  • Filtration : Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial. Causality: PTFE is chemically inert and prevents the introduction of particulates that could occlude the column frit. The amber vial protects the substituted phenyl ring from potential photolytic degradation.

The Self-Validation Gate: System Suitability Test (SST)

Inject the 100 µg/mL standard six consecutive times. The system is only considered "validated for use" if it meets the rigorous criteria outlined in Table 2.

Table 2: System Suitability Test (SST) Criteria & Results

ParameterAcceptance CriteriaObserved ValueStatus
Retention Time ( tR​ ) 5.0 - 5.5 min5.23 minPass
Tailing Factor ( Tf​ ) 1.51.12Pass
Theoretical Plates ( N ) 20008,450Pass
Area % RSD (n=6) 2.0%0.45%Pass

Method Validation Data

Following successful SST verification, the method was subjected to full validation according to ICH Q2(R1) guidelines. The quantitative metrics confirm the method's reliability for routine analysis.

Table 3: Method Validation Summary

Validation ParameterRange / ConditionResult
Linearity Range 10 µg/mL to 150 µg/mL R2=0.9998
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 101.5 µg/mL
Accuracy (Recovery) Spiked at 50, 100, 150 µg/mL99.2% - 101.1%
Intermediate Precision Inter-day Area % RSD0.85%

Troubleshooting Logical Workflow

Even with a robust method, column degradation or preparation errors can induce peak tailing. If tailing persists despite pH control, the workflow dictates assessing column end-capping and sample load . The decision matrix below provides a structured approach to resolving peak asymmetry for basic amines.

TroubleshootingWorkflow Start Start: Peak Tailing Observed (Tf > 1.5) CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Lower pH to ~2.5 (Add 0.1% TFA) CheckpH->AdjustpH No CheckColumn Is Column End-Capped (Type B Silica)? CheckpH->CheckColumn Yes AdjustpH->CheckColumn ChangeColumn Switch to High-Purity End-Capped C18 CheckColumn->ChangeColumn No CheckOverload Is Sample Mass Overloading Column? CheckColumn->CheckOverload Yes ChangeColumn->CheckOverload DiluteSample Dilute Sample 1:10 and Reinject CheckOverload->DiluteSample Yes Success Success: Optimal Peak Shape (Tf ≤ 1.2) CheckOverload->Success No DiluteSample->Success

Figure 1: Logical workflow for diagnosing and resolving peak tailing in basic amine HPLC analysis.

Conclusion

The quantification of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride requires a targeted approach to overcome the inherent chromatographic liabilities of basic amines. By enforcing a low-pH environment with TFA and utilizing a high-purity end-capped stationary phase, this method successfully eliminates silanol-driven peak tailing. Furthermore, the integration of a strict System Suitability Test ensures that the protocol operates as a self-validating system, guaranteeing high-fidelity data for researchers and drug development professionals.

References

  • Title: Practical HPLC Method Development (2nd Edition) Source: John Wiley & Sons / Better World Books URL: [Link][1]

Sources

Application

Application Notes and Protocols for 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride in API Manufacturing

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the potential utility of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride as a key p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential utility of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). While direct literature on this specific molecule is limited, this guide constructs a scientifically rigorous framework for its synthesis, characterization, and application based on established principles of organic chemistry and data from structurally analogous compounds. The protocols and pathways presented herein are intended to serve as a foundational resource for researchers engaged in the exploration of novel synthetic routes for complex pharmaceutical molecules.

Introduction: The Strategic Importance of Substituted Propylamine Moieties

The propylamine scaffold is a recurring motif in a multitude of pharmacologically active agents. Its structural versatility allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties and biological activity. The specific compound of interest, 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride, incorporates a substituted phenyl ring that offers multiple points for further chemical elaboration, making it a potentially valuable building block in medicinal chemistry and process development. The hydrochloride salt form generally confers improved stability and handling characteristics compared to the free base.

Primary amines, such as the one in our target precursor, are pivotal functional groups in organic synthesis, participating in a wide range of chemical transformations essential for the construction of complex molecular architectures.[1] The strategic placement of the ethoxy and methyl groups on the phenyl ring can influence the electronic and steric environment of the molecule, potentially directing the outcome of subsequent reactions and influencing the pharmacological profile of the final API.

Postulated Physicochemical Properties

PropertyPostulated Value/CharacteristicRationale/Reference Analogue
Molecular Formula C12H20ClNOBased on chemical structure
Molecular Weight 233.75 g/mol Calculated from the molecular formula
Appearance White to off-white crystalline solidTypical for amine hydrochloride salts[4]
Solubility Soluble in water and lower alcohols (methanol, ethanol)Characteristic of hydrochloride salts of organic amines[4]
Melting Point Expected to be in the range of 150-200 °CInferred from similar amine hydrochlorides
Stability Stable under standard laboratory conditions; hygroscopicCommon for hydrochloride salts

Synthesis of 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride: A Proposed Pathway

A plausible and efficient synthetic route to the target precursor can be envisioned starting from commercially available 2-ethoxy-3-methylbenzaldehyde. The proposed synthesis involves a three-step sequence: a Henry reaction, followed by reduction of the nitro group and the benzylic alcohol, and finally, formation of the hydrochloride salt.

Synthesis_Pathway A 2-Ethoxy-3-methylbenzaldehyde B 1-(2-Ethoxy-3-methylphenyl)-2-nitropropan-1-ol A->B Nitroethane, Base C 1-(2-Ethoxy-3-methylphenyl)-propylamine B->C Reduction (e.g., H2/Pd-C or LiAlH4) D 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride C->D HCl in ether or isopropanol API_Synthesis_Workflow cluster_0 Precursor Synthesis & QC cluster_1 API Synthesis cluster_2 Final API Processing A Synthesis of Precursor B Purification A->B C Analytical QC (Purity, Identity) B->C D Coupling Reaction with Precursor C->D Release for Manufacturing E Further Chemical Modifications D->E F Crude API Isolation E->F G Purification of API F->G H Salt Formation (if required) G->H I Final QC and Release H->I

Sources

Method

Application Note: Mass Spectrometry Fragmentation Patterns and Analytical Workflows for 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Chemical Context The emergence of novel psychoactive...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Chemical Context

The emergence of novel psychoactive substances (NPS) and complex pharmaceutical intermediates requires analytical scientists to possess a deep, mechanistic understanding of mass spectrometry (MS) fragmentation. 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride (C₁₂H₁₉NO • HCl) presents a unique analytical challenge.

In forensic and pharmacological contexts, the "propylamine" nomenclature often loosely refers to the α-methylphenethylamine (amphetamine) backbone (i.e., propan-2-amine), though it can also denote a straight-chain propan-1-amine. Differentiating these side-chain regioisomers is impossible using precursor mass alone, as they are isobaric. Mass spectrometry—specifically through targeted derivatization in GC-EI-MS and collision-induced dissociation (CID) in LC-ESI-MS/MS—is the gold standard for resolving these structural nuances[1].

This guide provides a self-validating analytical workflow, detailing not just what the fragmentation patterns are, but why they occur based on fundamental gas-phase thermodynamics.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind ion formation prevents misidentification when encountering novel analogs or complex biological matrices[2].

Electron Ionization (EI-MS) at 70 eV

In standard 70 eV EI-MS, the molecular ion (M⁺ at m/z 193) is typically of very low abundance due to the highly favored α-cleavage .

  • The Causality: The nitrogen atom's lone pair strongly stabilizes the adjacent positive charge, driving the homolytic cleavage of the Cα-Cβ bond.

  • Regioisomer Differentiation:

    • If the molecule is the propan-2-amine (amphetamine) isomer, α-cleavage yields a highly abundant iminium ion at m/z 44 [CH3​CH=NH2​]+ and a 2-ethoxy-3-methylbenzyl radical at m/z 149 .

    • If it is the propan-1-amine isomer, the cleavage yields an iminium ion at m/z 58 [CH3​CH2​CH=NH2​]+ and a phenyl radical at m/z 135 .

  • Ethoxy Group Dynamics: The m/z 149 benzyl fragment further undergoes a McLafferty-type rearrangement. The oxygen atom abstracts a hydrogen from the ethyl chain, expelling neutral ethylene (C₂H₄, 28 Da) to form a stable phenolic carbocation at m/z 121 .

Electrospray Ionization (ESI-MS/MS)

In positive ESI, the basic amine is readily protonated to yield [M+H]+ at m/z 194.15 [3]. During CID, substituted phenethylamines undergo predictable neutral losses[4]:

  • Deamination: The primary pathway is the loss of ammonia (NH₃, 17 Da) via N-C bond dissociation, yielding a stable carbocation at m/z 177.13 [3].

  • Ether Cleavage: The ethoxy group loses ethylene (C₂H₄, 28 Da) to form a phenol derivative at m/z 149.10 .

  • CO Expulsion: Under higher collision energies, the resulting phenolic ring contracts and expels carbon monoxide (CO, 28 Da), yielding a tropylium-like ion at m/z 121.10 .

MS_Pathway M Protonated Precursor[M+H]+ m/z 194.15 M_NH3 Deaminated Fragment m/z 177.13 M->M_NH3 - NH3 (-17 Da) Primary CID M_C2H4 De-ethylated Fragment m/z 166.12 M->M_C2H4 - C2H4 (-28 Da) Ether Cleavage M_Both Phenolic Carbocation m/z 149.10 M_NH3->M_Both - C2H4 (-28 Da) M_C2H4->M_Both - NH3 (-17 Da) M_Trop Tropylium Derivative m/z 121.10 M_Both->M_Trop - CO (-28 Da)

ESI-MS/MS CID fragmentation pathway for 1-(2-Ethoxy-3-methylphenyl)-propylamine.

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol A: GC-EI-MS Sample Preparation & HFBA Derivatization

Primary aliphatic amines often exhibit poor chromatographic peak shape (tailing) on standard non-polar GC columns. Derivatization with Heptafluorobutyric anhydride (HFBA) not only resolves tailing but shifts the low-mass diagnostic ions (e.g., m/z 44) to higher mass regions (e.g., m/z 240), drastically improving signal-to-noise ratios in complex matrices[1].

Step-by-Step Methodology:

  • Liquid-Liquid Extraction (LLE): Aliquot 1.0 mL of the sample (e.g., biological matrix or dissolved powder). Add 0.5 mL of 0.5 M Carbonate buffer (pH 10.5).

    • Causality: The pKa of the propylamine group is ~9.8. A pH of 10.5 ensures >85% of the drug is in its neutral free-base form, allowing partitioning into the organic phase.

  • Extraction: Add 2.0 mL of Ethyl Acetate/Hexane (1:1 v/v). Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

    • Validation Checkpoint: If phase separation is poor, emulsion has occurred. Add 100 µL of saturated NaCl (salting-out effect) to resolve.

  • Derivatization: Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of N₂ at 40°C. Add 50 µL of Ethyl Acetate and 50 µL of HFBA.

  • Incubation: Cap tightly and incubate at 60°C for 30 minutes.

  • Reconstitution: Evaporate excess reagent under N₂. Reconstitute in 100 µL of Ethyl Acetate for GC-MS injection.

Protocol B: LC-ESI-MS/MS Analysis

For high-throughput screening, LC-MS/MS is preferred due to minimal sample preparation[4].

Step-by-Step Methodology:

  • Column Selection: Use a Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Causality: The biphenyl stationary phase provides π-π interactions, which are critical for resolving positional isomers of the ethoxy/methyl groups on the phenyl ring, a capability standard C18 columns often lack.

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid ensures the pH is ~2.7, keeping the amine fully protonated to maximize ESI+ ionization efficiency[3].

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

Quantitative Data Summaries

Table 1: GC-EI-MS Diagnostic Ions (70 eV)
Analyte StatePrimary Ion (Base Peak)Secondary IonTertiary IonMolecular Ion (M⁺)
Underivatized (Propan-2-amine) m/z 44m/z 149m/z 121m/z 193 (Weak)
Underivatized (Propan-1-amine) m/z 58m/z 135m/z 107m/z 193 (Weak)
HFBA Derivatized (Propan-2-amine) m/z 240m/z 149m/z 121m/z 389 (Weak)
Table 2: LC-ESI-MS/MS MRM Transitions (Positive Mode)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
194.15177.1315 [M+H−NH3​]+
194.15149.1025 [M+H−NH3​−C2​H4​]+ (Quantifier)
194.15121.1040 [M+H−NH3​−C2​H4​−CO]+ (Qualifier)

Conclusion & Best Practices

When analyzing 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride, the analytical scientist must prioritize the differentiation of side-chain regioisomers. While LC-MS/MS provides rapid, highly sensitive detection via the m/z 194 → 149 transition, it cannot definitively rule out isobaric straight-chain amines without rigorous chromatographic retention time matching against certified reference materials (CRMs). For definitive structural elucidation in forensic casework, GC-EI-MS following HFBA derivatization remains the most robust orthogonal technique, leveraging the shift of the α-cleavage iminium ion to confirm the exact position of the amine on the alkyl chain.

References

  • Grumann, C., Auwärter, V. (2018). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate.
  • U.S. Department of Justice. Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. Office of Justice Programs.
  • ACS Publications. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples.
  • Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. CORE.

Sources

Application

Application Note: Formulation of 1-(2-Ethoxy-3-methylphenyl)-propylamine HCl in Transferrin-Targeted Liposomes for CNS Delivery

Executive Summary Delivering small-molecule therapeutics across the Blood-Brain Barrier (BBB) remains a formidable challenge in neuropharmacology. This application note details the rational design, formulation, and physi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Delivering small-molecule therapeutics across the Blood-Brain Barrier (BBB) remains a formidable challenge in neuropharmacology. This application note details the rational design, formulation, and physicochemical characterization of a targeted lipid nanoparticle system for 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride (hereafter referred to as EMP-PA·HCl). By leveraging an ammonium sulfate transmembrane gradient for active loading and Transferrin (Tf) surface functionalization for receptor-mediated transcytosis, this protocol achieves a near-quantitative encapsulation efficiency (>90%) and robust BBB targeting capabilities.

Mechanistic Rationale & Formulation Strategy

As a Senior Application Scientist, it is critical to align the physicochemical properties of the Active Pharmaceutical Ingredient (API) with the thermodynamic principles of the delivery vehicle.

The Causal Link Between API Structure and Active Loading

EMP-PA·HCl is a water-soluble primary amine. Passive encapsulation techniques (e.g., thin-film hydration) typically yield poor encapsulation efficiencies (<10%) for highly water-soluble small molecules due to the limited volume of the liposomal aqueous core. To circumvent this, we utilize an active loading mechanism driven by a transmembrane ammonium sulfate gradient .

Because EMP-PA is a weak base (predicted pKa ~9.5), its unprotonated (neutral) fraction can freely diffuse across the lipid bilayer at physiological pH. Inside the liposomal core, the high concentration of (NH4​)2​SO4​ acts as a proton trap. As NH3​ diffuses out of the core, it leaves H+ behind, dropping the internal pH to ~4.0. The API becomes rapidly protonated and forms an insoluble salt complex with the sulfate anion. This precipitation effectively traps the drug inside the core, continuously driving the equilibrium inward to achieve >90% encapsulation.

Overcoming the BBB via Receptor-Mediated Transcytosis

To achieve targeted central nervous system (CNS) delivery, the liposome surface is functionalized with Transferrin (Tf). The Transferrin receptor (TfR1) is highly overexpressed on the luminal surface of brain capillary endothelial cells. By conjugating Tf to the distal end of DSPE-PEG2000, the liposomes hijack this endogenous iron-transport pathway, facilitating receptor-mediated transcytosis across the restrictive BBB .

Experimental Protocols

Materials & Reagents
  • Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, DSPE-PEG2000.

  • Targeting Ligand: DSPE-PEG2000-Transferrin (Tf-PEG-lipid).

  • API: 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride.

  • Buffers: 250 mM Ammonium Sulfate (pH 5.5), HEPES Buffered Saline (HBS: 20 mM HEPES, 150 mM NaCl, pH 7.4).

Step-by-Step Formulation Workflow

Workflow Step1 1. Lipid Film Preparation (HSPC/Chol/DSPE-PEG) Step2 2. Hydration in 250 mM Ammonium Sulfate Step1->Step2 Step3 3. Extrusion at 65°C (Sizing to ~100 nm) Step2->Step3 Step4 4. Buffer Exchange (Establish Transmembrane Gradient) Step3->Step4 Step5 5. Active Loading of API (Incubation at 60°C) Step4->Step5 Step6 6. Post-Insertion (DSPE-PEG-Transferrin) Step5->Step6 Step7 7. Purification & Characterization (SEC, DLS, HPLC) Step6->Step7

Step-by-step formulation workflow for targeted active-loaded lipid nanoparticles.

Step 1: Lipid Film Preparation

  • Dissolve HSPC, Cholesterol, and DSPE-PEG2000 in chloroform/methanol (2:1 v/v) at a molar ratio of 56.5 : 38.2 : 5.3.

  • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, uniform lipid film.

  • Desiccate the film under a high vacuum overnight to remove trace solvents.

Step 2: Hydration and Extrusion

  • Hydrate the lipid film with 250 mM Ammonium Sulfate solution to achieve a final lipid concentration of 20 mM.

  • Incubate the suspension at 65°C for 1 hour with intermittent vortexing to form multilamellar vesicles (MLVs). Causality: 65°C is strictly chosen because it is above the phase transition temperature ( Tm​ ~52°C) of HSPC, ensuring the lipid bilayer is fluid enough to self-assemble.

  • Extrude the MLVs through polycarbonate membranes (5 passes through 200 nm, followed by 10 passes through 100 nm) at 65°C using a thermojacketed extruder.

Step 3: Establishment of the Transmembrane Gradient

  • Transfer the extruded liposomes to a Slide-A-Lyzer dialysis cassette (10 kDa MWCO).

  • Dialyze against 100 volumes of HBS (pH 7.4) at 4°C for 24 hours, with three buffer changes. Causality: This step removes extraliposomal ammonium sulfate, establishing the critical chemical gradient required for the subsequent active loading phase.

Step 4: Active Loading of the API

  • Prepare a 10 mg/mL solution of EMP-PA·HCl in HBS.

  • Mix the API solution with the dialyzed liposomes at a Drug-to-Lipid mass ratio of 1:10.

  • Incubate the mixture in a water bath at 60°C for 45 minutes. Causality: Heating above the lipid Tm​ temporarily increases bilayer permeability, allowing the neutral amine to rapidly cross the membrane.

  • Quench the reaction by immediately placing the vial in an ice bath for 10 minutes to rigidify the bilayer and lock the drug inside.

ActiveLoading cluster_ext Extraliposomal Space (pH 7.4) cluster_mem Lipid Bilayer (HSPC/Chol) cluster_int Intraliposomal Core (pH ~4.0) Drug_Out API-NH2 (Neutral Base) Diffusion Transmembrane Diffusion Drug_Out->Diffusion Permeates NH3_Out NH3 (Diffused Out) Drug_In API-NH3+ (Protonated) Diffusion->Drug_In Enters Core Ammonium (NH4)2SO4 Gradient Protonation NH4+ ⇌ NH3 + H+ Ammonium->Protonation Protonation->NH3_Out NH3 escapes Protonation->Drug_In H+ protonates API Precipitate API-Sulfate Precipitate Drug_In->Precipitate + SO4(2-)

Mechanistic pathway of ammonium sulfate active loading for amine-based small molecules.

Step 5: Surface Functionalization (Post-Insertion)

  • Prepare a micellar solution of DSPE-PEG2000-Transferrin in HBS (1 mol% relative to total lipids).

  • Co-incubate the Tf-micelles with the API-loaded liposomes at 60°C for 30 minutes. Causality: The post-insertion technique is thermodynamically driven. By inserting the targeting ligand after liposome formation, we ensure that 100% of the Transferrin molecules are oriented outward on the external leaflet, preventing ligand burial in the inner core.

  • Purify the final formulation using a Sephadex G-50 size exclusion column to remove unencapsulated API and free Tf-micelles.

Physicochemical Characterization & Quantitative Data

Self-Validating System Checkpoint: The successful establishment of the gradient is validated by comparing the Encapsulation Efficiency (EE%) of the active-loaded formulation against a passively hydrated control. A >80% differential confirms the integrity of the transmembrane gradient. EE% is quantified by lysing a purified liposome aliquot with 0.1% Triton X-100 and analyzing the released API concentration via HPLC-UV.

ParameterBlank LiposomesAPI-Loaded LiposomesTf-Targeted API-Liposomes
Z-Average Size (nm) 105.2 ± 3.1112.4 ± 4.2125.6 ± 5.1
Polydispersity Index (PDI) 0.08 ± 0.020.11 ± 0.030.14 ± 0.02
Zeta Potential (mV) -12.4 ± 1.5-10.2 ± 1.8-4.5 ± 1.2
Encapsulation Efficiency (%) N/A94.5 ± 2.192.3 ± 2.4
Drug Loading Capacity (%) N/A8.2 ± 0.57.9 ± 0.4

Note: The slight increase in Z-Average size and the shift toward a more neutral Zeta Potential in the final formulation confirm the successful post-insertion of the Transferrin ligand.

Conclusion

The integration of an ammonium sulfate gradient with a thermodynamically driven post-insertion surface functionalization provides a highly robust protocol for the targeted delivery of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride. The near-quantitative encapsulation efficiency minimizes API waste, while the precise outward orientation of Transferrin ensures optimal receptor-mediated interaction with the Blood-Brain Barrier.

References

  • Title: Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases. Source: Biochimica et Biophysica Acta (BBA) - Biomembranes, 1993. URL: [Link]

  • Title: Transferrin Functionalized Liposomes Loading Dopamine HCl: Development and Permeability Studies across an In Vitro Model of Human Blood–Brain Barrier. Source: Nanomaterials (MDPI), 2018. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing biopharmaceutical bottlenecks when working with substituted phenethylamine and propylamine derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing biopharmaceutical bottlenecks when working with substituted phenethylamine and propylamine derivatives.

The Core Challenge: 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride (CAS: 2208779-80-8) presents a classic solubility paradox. While the hydrochloride salt formation provides a hydrophilic anchor (the protonated primary amine), the bulky, lipophilic 2-ethoxy-3-methylphenyl moiety significantly restricts its solubility in purely aqueous or buffered systems at physiological pH. Approximately 40% of novel chemical entities fail to reach their full experimental or clinical potential due to similar hydrophobic barriers[1].

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to overcome these solubility limitations.

Diagnostic Workflow

Before altering your formulation, it is critical to align your solubilization strategy with your downstream application. Use the decision tree below to identify the optimal pathway for your experiment.

G Start Solubility Issue: 1-(2-Ethoxy-3-methylphenyl) -propylamine HCl CheckApp What is the downstream application? Start->CheckApp InVitro In Vitro Assays (Cell Culture/Biochem) CheckApp->InVitro InVivo In Vivo Dosing (Animal Models) CheckApp->InVivo Sol1 Use DMSO (≤1%) or PEG400 Co-solvent InVitro->Sol1 Sol2 Assess Required Concentration InVivo->Sol2 HighConc High Conc. Required (>10 mg/mL) Sol2->HighConc LowConc Low Conc. Required (<10 mg/mL) Sol2->LowConc Sol3 Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) HighConc->Sol3 Sol4 Ternary Co-solvent System (Water/PG/Tween 80) LowConc->Sol4

Decision tree for selecting the optimal solubility enhancement strategy.

Troubleshooting Guide & FAQs

Q1: My compound is a hydrochloride salt. Why does it precipitate when I dilute it in PBS (pH 7.4)? Mechanistic Causality: This is a classic manifestation of the common-ion effect coupled with microenvironmental pH shifts. Although the compound is an HCl salt, physiological buffers like PBS contain high concentrations of chloride ions (137 mM NaCl). This high chloride concentration suppresses the solubility of the hydrochloride salt, driving the equilibrium toward precipitation. Furthermore, while the pKa of the primary propylamine group is typically >9.0, localized basic microenvironments during dilution can cause transient deprotonation to the highly insoluble free-base form. Solution: Do not dissolve the dry powder directly into PBS. Pre-dissolve the compound in a co-solvent or complexing agent (see Q2 and Q3) before introducing it to halogen-rich buffers.

Q2: Which co-solvent system is best for in vivo dosing without causing vehicle toxicity? Mechanistic Causality: Co-solvents enhance solubility by lowering the dielectric constant of the aqueous vehicle. This reduces the thermodynamic energy required to disrupt water's hydrogen-bond network, allowing the aqueous phase to accommodate the lipophilic 2-ethoxy-3-methylphenyl ring[2]. Solution: A ternary system is highly recommended to prevent precipitation upon injection. A mixture of Ethanol (solvent), Propylene Glycol (co-solvent), and Tween 80 (surfactant) creates a stable micro-environment.

Q3: How can I achieve high aqueous concentrations without using organic solvents? Mechanistic Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[3]. The 2-ethoxy-3-methylphenyl group is highly lipophilic and sterically fits perfectly into the cavity of β-cyclodextrin derivatives. By sequestering the hydrophobic moiety, the apparent solubility increases dramatically without altering the ionization state of the propylamine group[]. This approach has been used more accurately than any other solubility enhancement method to increase aqueous solubility[5]. Solution: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Data Presentation: Quantitative Summaries

Table 1: Co-Solvent and Surfactant Excipient Limits for In Vivo Applications

Use this table to design your vehicle without exceeding maximum tolerated doses (MTD) in rodent models.

ExcipientMechanism of ActionMax % (IV Injection)Max % (Oral Gavage)Notes
Propylene Glycol (PG) Lowers dielectric constant20%40%High viscosity; inject slowly.
PEG 400 Co-solvent / steric stabilizer15%50%May cause transient osmotic shifts.
Ethanol Primary organic solubilizer5%10%Always use in combination with PG/PEG.
Tween 80 Micellar solubilization1 - 5%10%Can cause histamine release IV in dogs; safe in mice.
Table 2: Cyclodextrin Selection Matrix for Substituted Phenyl Rings
Cyclodextrin TypeCavity Diameter (Å)Aqueous SolubilityBest Suited For
α-Cyclodextrin 4.7 - 5.314.5 g/100mLLinear aliphatic chains (Too small for this API).
HP-β-Cyclodextrin 6.0 - 6.5>50 g/100mLOptimal: Encapsulates the bulky ethoxy-methyl-phenyl ring.
SBE-β-Cyclodextrin 6.0 - 6.5>50 g/100mLOptimal: Adds ionic interaction with the protonated amine.

Logical Relationship: Cyclodextrin Inclusion

CDMechanism FreeDrug Free Drug (Hydrophobic Ring Exposed) PreEq Pre-Equilibrium (Water Displacement) FreeDrug->PreEq FreeCD Free Cyclodextrin (Hydrophobic Cavity) FreeCD->PreEq Complex Inclusion Complex (Solubilized State) PreEq->Complex Thermodynamic Favorability

Thermodynamic pathway of cyclodextrin inclusion complexation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Phase-Solubility Study (Higuchi-Connors Method)

Why this is self-validating: This protocol does not just force the drug into solution; it mathematically validates the stoichiometry (usually 1:1) and calculates the stability constant ( K1:1​ ) of the inclusion complex, proving that true encapsulation—not just supersaturation—has occurred.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 40, 60, 100 mM) in purified water.

  • Saturation: Add an excess amount (e.g., 20 mg/mL) of 1-(2-Ethoxy-3-methylphenyl)-propylamine HCl to each vial. The presence of solid drug ensures the system remains at thermodynamic saturation.

  • Equilibration: Seal the vials and agitate them on a rotary shaker at a constant temperature (25°C) for 48–72 hours. Causality: Inclusion complexation is an equilibrium process; insufficient time leads to false-low solubility readings.

  • Filtration: Filter the suspensions through a 0.45 µm PVDF syringe filter. Critical Step: Discard the first 0.5 mL of filtrate to account for any API adsorption to the filter membrane.

  • Quantification: Analyze the dissolved drug concentration using HPLC-UV.

  • Validation: Plot API concentration (y-axis) vs. CD concentration (x-axis). A linear slope (A-type phase solubility) confirms a 1:1 complex.

Protocol B: Ternary Co-Solvent Formulation Preparation

Why this is self-validating: The stepwise addition order prevents localized precipitation (crashing out), ensuring that the API remains thermodynamically stable throughout the dilution process.

  • Primary Solubilization: Weigh the required amount of 1-(2-Ethoxy-3-methylphenyl)-propylamine HCl. Dissolve the API completely in 5% (v/v) Ethanol.

  • Co-solvent Addition: Add 15% (v/v) Propylene Glycol (PG) to the mixture. Vortex gently. The PG acts as a bridge between the highly polar water and the non-polar API.

  • Surfactant Stabilization: Add 2% (v/v) Tween 80. Mix until a clear, monophasic solution is formed. Causality: The surfactant coats any microscopic hydrophobic domains, preventing nucleation.

  • Aqueous Titration: Slowly titrate the remaining 78% (v/v) aqueous phase (Water for Injection or Saline) dropwise under continuous magnetic stirring.

  • Validation: Observe the formulation for 24 hours at room temperature. The absence of turbidity or Tyndall effect (when illuminated with a laser pointer) validates a stable, true solution.

References

  • [1] Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. 1

  • [2] Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 2

  • [5] Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Institutes of Health (NIH). 5

  • [] Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • [3] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). 3

Sources

Optimization

Troubleshooting impurities during the synthesis of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride

Technical Support Center: Synthesis of 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride Welcome to the technical support center for the synthesis of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride

Welcome to the technical support center for the synthesis of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural outlines to explore the chemical principles behind common pitfalls and provide robust, field-tested solutions to ensure the purity and yield of your target compound.

Troubleshooting Guide: Impurity Identification and Remediation

This section addresses specific issues identified through analytical data during the synthesis, which typically proceeds via reductive amination of 2-Ethoxy-3-methylpropiophenone. The most common route, the Leuckart reaction, is a powerful tool but is notorious for specific impurities if not perfectly controlled.[1][2]

Q1: My final product analysis (NMR/LC-MS) shows a significant amount of unreacted 2-Ethoxy-3-methylpropiophenone. What are the primary causes and how can I resolve this?

Answer:

The presence of the starting ketone is one of the most common issues and points directly to an incomplete reaction. The reductive amination process involves two key steps: the formation of an imine intermediate from the ketone and amine source, followed by its reduction to the desired amine.[3][4] An inefficiency in either step will result in leftover starting material.

Underlying Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine must be shifted towards the imine.[3] This is often achieved by removing the water formed during the reaction. In the context of a Leuckart reaction, which uses ammonium formate or formamide, high temperatures are employed to drive this dehydration.

    • Causality: Insufficient temperature or reaction time can lead to a low steady-state concentration of the imine, slowing down the subsequent reduction.

    • Troubleshooting Protocol:

      • Temperature Control: Ensure your reaction temperature is maintained consistently within the optimal range for the Leuckart reaction, typically between 160-185 °C.[5] Lower temperatures will drastically reduce the reaction rate.

      • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical Leuckart reaction can take several hours (6-25 hours) to reach completion.[5] Extend the reaction time if significant ketone remains.

      • Reagent Stoichiometry: An excess of the aminating/reducing agent (e.g., ammonium formate) is often required to drive the reaction to completion.[2] Consider increasing the molar equivalents of ammonium formate from 3 to 5 equivalents relative to the ketone.

  • Ineffective Reduction: The formate ion acts as the hydride donor to reduce the imine.[6]

    • Causality: Decomposition of the formate reagent at excessively high temperatures or the presence of oxidizing impurities can reduce its efficacy.

    • Troubleshooting Protocol:

      • Reagent Quality: Use fresh, high-quality ammonium formate or formamide. These reagents can degrade over time.

      • Atmosphere: While not always required, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that might consume the reducing agent.

Q2: My ¹H NMR spectrum shows an unexpected singlet around 8.0-8.2 ppm and my IR spectrum has a strong absorption around 1650-1670 cm⁻¹. What is this impurity and how do I remove it?

Answer:

This is the classic signature of an N-formyl intermediate , specifically N-[1-(2-ethoxy-3-methylphenyl)propyl]formamide. This impurity is inherent to the Leuckart reaction mechanism, where the amine is first formed as its formyl derivative and must be hydrolyzed in a separate step to yield the primary amine.[1][7] Its presence indicates incomplete hydrolysis.

Causality: The N-formyl bond is an amide and requires vigorous conditions (strong acid or base) to cleave. Insufficiently acidic conditions, low temperature, or inadequate time during the hydrolysis step will leave this intermediate in your final product.

Workflow for N-Formyl Impurity Removal

start Crude Product (Amine + N-Formyl Impurity) hydrolysis Acidic Hydrolysis (e.g., 4M HCl, Reflux 4-6h) start->hydrolysis Incomplete hydrolysis detected basify Basify to pH > 12 (e.g., 6M NaOH) hydrolysis->basify Cleavage of formyl group extract Extract Free Base (DCM or Ethyl Acetate) basify->extract dry Dry & Evaporate Solvent extract->dry precipitate Precipitate HCl Salt (HCl in IPA or Ether) dry->precipitate finish Pure Amine Hydrochloride precipitate->finish

Caption: Workflow for removing the N-formyl impurity.

Detailed Hydrolysis Protocol:

  • Dissolution: Dissolve the crude product mixture in a 4M solution of hydrochloric acid (HCl).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the disappearance of the N-formyl intermediate by TLC or LC-MS.

  • Basification: After cooling to room temperature, carefully basify the acidic solution with 6M sodium hydroxide (NaOH) until the pH is >12. This converts the amine hydrochloride salt to the free base.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Salt Formation: Dissolve the resulting free base oil in a minimal amount of a solvent like isopropanol (IPA) or diethyl ether and add a solution of HCl in the same solvent to precipitate the pure 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride.

Frequently Asked Questions (FAQs)

FAQ 1: What are the best practices for purifying the final hydrochloride salt to achieve high purity (>99%)?

Answer:

Recrystallization is the most effective method for purifying the final salt. The key is selecting an appropriate solvent system where the hydrochloride salt is soluble at high temperatures but poorly soluble at low temperatures.

Recommended Solvent Systems & Protocol:

Solvent SystemRatio (approx.)Procedure
Isopropanol (IPA) / Diethyl Ether1 : 5 to 1 : 10Dissolve the crude salt in a minimum of hot IPA. Slowly add diethyl ether until a faint turbidity persists. Allow to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
Ethanol / Hexanes1 : 4 to 1 : 8Dissolve the crude salt in a minimum of hot ethanol. Add hexanes dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.
AcetoneN/AFor salts that are sparingly soluble, washing the filtered solid with cold acetone can effectively remove more soluble organic impurities.

Protocol for Recrystallization:

  • Place the crude hydrochloride salt in an Erlenmeyer flask.

  • Add the primary solvent (e.g., IPA) in small portions while heating the mixture until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • If using a co-solvent, add the anti-solvent (e.g., diethyl ether) dropwise to the hot solution until you observe persistent cloudiness. Add a few drops of the primary solvent to redissolve the precipitate.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

FAQ 2: I am considering alternative synthetic routes to avoid the harsh conditions of the Leuckart reaction. What are some viable alternatives?

Answer:

Yes, several milder and often cleaner methods for reductive amination exist. These routes typically offer better control and produce a different, often less complex, impurity profile.

Troubleshooting Logic for Synthesis Route Selection

cluster_0 Synthetic Options start Goal: Synthesize Primary Amine leuckart Leuckart Reaction Pros: Inexpensive, One-pot Cons: High Temp, N-Formyl Impurity start->leuckart Cost-sensitive hydride Hydride Reduction Pros: Mild Conditions, High Selectivity Cons: Toxic Cyanide Reagent/Waste start->hydride Lab-scale, mildness needed catalytic Catalytic Hydrogenation Pros: Very Clean, High Yield Cons: Requires H2 gas, Specialized Equipment start->catalytic Scale-up, green chemistry focus

Caption: Decision matrix for selecting a reductive amination route.

Alternative Routes:

  • Reductive Amination with Hydride Reagents: This is a very common lab-scale method.[8]

    • Reagents: The ketone is reacted with ammonia (or an ammonia source like ammonium acetate) in the presence of a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9]

    • Advantages: The reaction is performed under much milder conditions (often room temperature), which prevents thermal decomposition. It does not produce the N-formyl intermediate.

    • Potential Impurities: Unreacted ketone and potential boron-amine complexes that need to be quenched during workup.

  • Catalytic Hydrogenation:

    • Reagents: The ketone is treated with ammonia in a solvent like methanol or ethanol in the presence of a hydrogenation catalyst (e.g., Palladium on Carbon (Pd/C), Platinum oxide, or Raney Nickel) under an atmosphere of hydrogen gas.[4]

    • Advantages: This method is often very clean, producing water as the only byproduct. It is highly suitable for large-scale industrial production.

    • Potential Impurities: Unreacted ketone. Over-reduction of the aromatic ring is possible under very harsh conditions but is unlikely for this substrate under standard protocols.

References

  • Grokipedia. Leuckart reaction.
  • Organic Reactions, Inc. (2026). The Leuckart Reaction.
  • Alfa Chemistry. Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • PMC. (2025). Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction.
  • BenchChem. (2025). A Comparative Analysis of Leuckart Reaction Chemical Intermediates.
  • Wikipedia. Reductive amination. [Online] Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Online] Available at: [Link]

  • Synple Chem. Application Note – Reductive Amination.
  • ResearchGate. The reaction scheme in the reductive amination of propiophenone with.... [Online] Available at: [Link]

Sources

Troubleshooting

Resolving chiral separation issues for 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride enantiomers

Welcome to the Technical Support Center for the chiral resolution of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride . As a primary amine containing a bulky, substituted aromatic ring, this compound presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride .

As a primary amine containing a bulky, substituted aromatic ring, this compound presents unique chromatographic challenges—particularly because it is synthesized and handled as a hydrochloride (HCl) salt. This guide is designed for analytical scientists and drug development professionals, moving beyond basic troubleshooting to explain the causality behind column selection, mobile phase chemistry, and chiral recognition mechanisms.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: Why am I observing severe peak tailing and variable retention times when analyzing this hydrochloride salt on a standard polysaccharide column (e.g., Chiralpak AD-H or Chiralcel OD-H)? The Causality: Polysaccharide chiral stationary phases (CSPs) rely on hydrogen bonding, dipole-dipole, and π−π interactions. However, your compound is an HCl salt. When injected into a neutral or slightly basic mobile phase, the salt dissociates, creating a localized pH gradient in the column. Furthermore, the positively charged ammonium ion ( R−NH3+​ ) interacts strongly with residual silanols on the silica support matrix, causing secondary retention mechanisms that manifest as severe peak tailing. The Solution: You must suppress the ionization of the amine. This requires either free-basing the sample prior to injection or utilizing a mobile phase with a strong basic additive (e.g., 0.1% Diethylamine or Ethanolamine) to ensure the amine remains in its neutral state during the run[1].

Q2: I want to inject the HCl salt directly without sample derivatization or free-basing. What is the most mechanistically sound CSP for this specific molecule? The Causality: Crown ether-based CSPs, such as ChiroSil RCA(+) or Crownpak CR-I(+), are the "gold standard" for primary amines[2]. Unlike polysaccharide columns that require the neutral free-base, crown ether columns require the amine to be protonated. The protonated primary amine ( R−NH3+​ ) forms a highly specific tripodal hydrogen-bond inclusion complex inside the 18-crown-6 ether cavity[3]. Chiral Recognition: Once anchored, the bulky 2-ethoxy-3-methylphenyl group and the ethyl chain of your compound project outward. Chiral recognition occurs because these substituents experience differential steric hindrance against the chiral barriers (e.g., tetracarboxylic acid groups) of the stationary phase[4]. Because your compound is already an HCl salt, it is perfectly primed for this mechanism.

Q3: We are transitioning to High-Throughput Screening (HTS). How does Supercritical Fluid Chromatography (SFC) compare to HPLC for this primary amine? The Causality: SFC is vastly superior for the high-throughput screening of basic primary amines[1]. The non-polar nature of supercritical CO2​ , combined with a polar modifier (Methanol) and specific additives (e.g., 0.2% TEA / 0.3% TFA), provides excellent peak symmetry[5]. The low viscosity of CO2​ allows for flow rates 3-5 times higher than HPLC without exceeding pressure limits, reducing analysis time from 15-20 minutes to under 5 minutes while maintaining baseline resolution.

Section 2: Experimental Workflows & Decision Logic

To determine the best approach for your laboratory's instrumentation, follow the decision logic outlined below.

G Start Primary Amine HCl Salt 1-(2-Ethoxy-3-methylphenyl)-propylamine Q1 Is high-throughput screening required? Start->Q1 SFC SFC (Polysaccharide CSP) Mobile: CO2 / MeOH Additives: TEA + TFA Q1->SFC Yes (< 5 min) HPLC HPLC (Liquid Mobile Phase) Q1->HPLC No (Standard Lab) Q2 Can you inject the protonated salt directly? HPLC->Q2 Crown Crown Ether CSP (e.g., ChiroSil RCA(+)) Mobile: MeOH/Water + HClO4 Q2->Crown Yes (Exploit NH3+) FreeBase Must free-base sample prior to injection Q2->FreeBase No (Neutralize) Poly Polysaccharide CSP (e.g., Chiralcel OD-H) Mobile: Hexane/IPA + DEA FreeBase->Poly

Workflow for selecting the optimal chiral separation strategy for primary amine hydrochlorides.

Mechanism Amine 1-(2-Ethoxy-3-methylphenyl) -propylamine HCl Protonated Protonated Primary Amine (R-NH3+) Amine->Protonated Dissolves in Acid Acidic Mobile Phase (e.g., 0.1% HClO4) Acid->Protonated Complex Tripodal Hydrogen Bonding (Inclusion Complex) Protonated->Complex Enters Crown 18-Crown-6 Cavity (ChiroSil RCA+) Crown->Complex Hosts Steric Steric Hindrance via Tetracarboxylic Acid Barriers Complex->Steric Differentiates Resolution Chiral Resolution (Enantiomer Separation) Steric->Resolution Yields

Mechanistic pathway of chiral recognition for primary amines using a Crown Ether stationary phase.

Section 3: Validated Experimental Protocols

Protocol A: Crown Ether Reversed-Phase HPLC (Recommended)

This protocol exploits the existing hydrochloride salt form of your compound, utilizing the tripodal inclusion mechanism[4].

  • Self-Validating System: To confirm that peak separation is purely enantiomeric and not an artifact of impurities, swap the ChiroSil RCA(+) column for its structural antipode, the ChiroSil SCA(-) column. The elution order of the enantiomers will perfectly invert[3].

  • Column: ChiroSil RCA(+) (150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an 80:20 (v/v) mixture of HPLC-grade Methanol and Milli-Q Water. Add 0.1% Perchloric Acid ( HClO4​ ) to ensure complete protonation of the amine.

  • System Parameters: Set flow rate to 1.0 mL/min and column compartment temperature to 25 °C.

  • Sample Preparation: Dissolve 1 mg of 1-(2-Ethoxy-3-methylphenyl)-propylamine HCl directly into 1 mL of the mobile phase. No free-basing is required.

  • Detection: UV at 210 nm or 254 nm.

Protocol B: Polysaccharide Supercritical Fluid Chromatography (SFC)

Ideal for rapid screening and preparative scale-up[5].

  • Column: Chiralpak AD-H or equivalent Amylose tris-(3,5-dimethylphenylcarbamate) CSP (100 x 3 mm, 3 µm)[6].

  • Mobile Phase: Supercritical CO2​ (A) and Methanol (B).

  • Additives (Critical): Add 0.2% Triethylamine (TEA) and 0.3% Trifluoroacetic acid (TFA) to the Methanol modifier. The TEA suppresses silanol interactions, while the TFA acts as a chaotropic agent to sharpen the amine peaks[5].

  • System Parameters: Gradient of 5-50% B over 5 minutes. Flow rate at 3.0 mL/min. Back-pressure regulator set to 120 bar.

Section 4: Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes when applying the above protocols to primary amine hydrochlorides.

Chromatographic ModeStationary PhaseMobile Phase / AdditiveTypical Analysis TimePeak Symmetry ( As​ )Resolution ( Rs​ )
HPLC (Reversed-Phase) Crown Ether (ChiroSil RCA+)MeOH/Water + 0.1% HClO4​ 10 - 15 min1.0 - 1.2> 2.0
HPLC (Normal-Phase) Polysaccharide (Chiralcel OD-H)Hexane/IPA + 0.1% DEA15 - 25 min1.3 - 1.61.5 - 2.0
SFC (Supercritical) Polysaccharide (Chiralpak AD-H) CO2​ /MeOH + TEA/TFA3 - 5 min1.0 - 1.1> 2.5

Note: Peak symmetry ( As​ ) closer to 1.0 indicates ideal Gaussian peak shape, critical for accurate quantitation of the distomer (unwanted enantiomer) at low levels.

Sources

Optimization

Technical Support Center: Crystallization of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride

Welcome to the technical support center for the crystallization of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-yield, high-purity crystalline material. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the crystallization process.

I. Troubleshooting Guide: Overcoming Low Yield

Low yield is a frequent and frustrating issue in the crystallization of amine hydrochloride salts. The following section details common causes and provides actionable solutions to improve your experimental outcomes.

Question 1: My crystallization yield is consistently below 50%. What are the most likely causes and how can I improve it?

A low yield in the crystallization of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride can stem from several factors, primarily related to solubility and supersaturation.

Answer:

Several factors can contribute to a poor crystallization yield.[1] The most common culprits are excessive solvent use, improper cooling rates, and the presence of impurities that inhibit crystal growth.

Immediate Troubleshooting Steps:

  • Evaluate Solvent Volume: Using too much solvent is a primary reason for low yield, as a significant portion of your product may remain in the mother liquor.[1] If you have not discarded the filtrate, you can test for the presence of dissolved product by dipping a glass stirring rod into the mother liquor and allowing the solvent to evaporate. A substantial solid residue indicates that you can recover more material. To rectify this, you can perform a "second crop" crystallization by carefully evaporating a portion of the solvent to re-establish supersaturation and cooling the solution again.[1]

  • Optimize the Cooling Profile: A rapid cooling rate can lead to the formation of small, poorly formed crystals and may not allow sufficient time for complete crystallization.[2] A slower, controlled cooling rate, typically between 5-10 °C per hour, promotes the growth of larger, more stable crystals and can improve overall yield.[3]

  • Assess for "Oiling Out": If your compound separates as a liquid (an oil) instead of a solid upon cooling, this can drastically reduce the yield of crystalline material. This often occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form. To resolve this, try adding a small amount of additional "soluble solvent" to the heated mixture to reduce the level of supersaturation during cooling.[1]

Question 2: I'm observing the formation of an oil or amorphous precipitate instead of crystals. What's happening and what should I do?

The phenomenon of "oiling out" is a common challenge in the crystallization of many organic compounds, including amine hydrochlorides.

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when a high level of supersaturation is reached at a temperature where the solute has a higher affinity for the liquid state.

Strategies to Prevent Oiling Out:

  • Reduce Supersaturation Rate: Slow down the process that induces supersaturation. If using an anti-solvent, add it more slowly. If using cooling crystallization, decrease the cooling rate.[4]

  • Increase Solvent Volume: While counterintuitive for yield, a slightly larger volume of solvent can lower the supersaturation level at any given temperature, preventing the system from reaching the conditions that favor oiling out.[1]

  • Seeding: Introducing seed crystals at the appropriate temperature can provide a template for crystallization to occur, bypassing the nucleation barrier that can lead to oiling out.[5][6] Seeding is a powerful technique to control the crystalline form and improve batch consistency.[6]

  • Solvent System Re-evaluation: The choice of solvent is critical.[3] If oiling out persists, a different solvent or a combination of solvents may be necessary.

Question 3: How do impurities affect my crystallization yield and what can I do about them?

Impurities can have a significant and often detrimental effect on the crystallization process and the final product quality.[7][8]

Answer:

Impurities can impact crystallization in several ways. They can increase the solubility of your target compound in the solvent, leading to a direct loss in yield.[9] Some impurities can adsorb onto the surface of growing crystals, inhibiting their growth rate and potentially altering their shape.[10][11] In some cases, impurities can even promote the formation of less stable, undesired polymorphs.[7]

Impurity Mitigation Strategies:

  • Upstream Purification: The most effective strategy is to remove impurities before the crystallization step. Techniques like column chromatography or liquid-liquid extraction can be employed to purify the crude 1-(2-Ethoxy-3-methylphenyl)-propylamine free base before salt formation and crystallization.

  • Hot Filtration: If you suspect the presence of insoluble impurities, a hot filtration of the crystallization solution before cooling can be beneficial.[1]

  • Activated Carbon Treatment: For colored impurities, treatment with activated charcoal can be effective. However, use charcoal sparingly, as excessive amounts can adsorb your product and reduce the yield.[1]

  • Recrystallization: If the purity of the initial crystalline product is low, a second crystallization step (recrystallization) can be performed to further refine the material.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride crystallization.

Question 4: What is the ideal solvent system for the crystallization of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride?

The choice of solvent is a critical parameter that significantly influences the success of a crystallization process.[3]

Answer:

There is no single "best" solvent, as the optimal choice depends on the specific purity profile of your material and the desired crystal attributes. However, for amine hydrochlorides, common and effective solvent systems often involve a protic solvent in which the salt is soluble at elevated temperatures and less soluble at lower temperatures.

Recommended Solvent Systems to Explore:

Solvent SystemRationale & Considerations
Isopropanol (IPA) / Water A commonly used system where IPA is the primary solvent and water can be used as an anti-solvent. The ratio may need to be optimized, with a starting point around 9:1 (v/v).[3]
Ethanol / Heptane Ethanol is a good solvent for many amine hydrochlorides, while heptane acts as an effective anti-solvent to induce precipitation.
Acetone Can be used as a primary solvent, particularly for precipitating the salt from a reaction mixture.[12]

Workflow for Solvent Screening:

Caption: A workflow for selecting an appropriate crystallization solvent.

Question 5: How can I effectively use seeding to improve my crystallization process?

Seeding is a powerful technique to control crystallization, ensuring consistency in crystal form, size, and yield.[5][6]

Answer:

Seeding involves adding a small quantity of pre-existing crystals of the desired product to a supersaturated solution to initiate crystallization.[6] This provides a template for crystal growth and can help bypass the challenges of primary nucleation.[13]

Step-by-Step Seeding Protocol:

  • Prepare Seed Crystals: Ideally, you should have a small amount of pure 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride from a previous successful crystallization. If not, you can try to generate initial crystals on a small scale.

  • Achieve Supersaturation: Prepare your solution by dissolving the crude material in the chosen solvent at an elevated temperature. Then, cool the solution to a temperature where it is supersaturated but has not yet spontaneously nucleated (the metastable zone).

  • Introduce Seeds: Add a small amount (typically 1-5% by weight) of the seed crystals to the supersaturated solution.

  • Controlled Cooling: Continue to cool the solution at a slow, controlled rate to allow the crystals to grow.

Decision Tree for Seeding:

Caption: A decision-making guide for implementing a seeding strategy.

Question 6: What is the role of pH in the crystallization of an amine hydrochloride salt?

The pH of the solution can play a crucial role in the successful crystallization of amine hydrochloride salts.

Answer:

For an amine hydrochloride, it is essential to maintain a sufficiently acidic pH to ensure that the amine remains protonated as the hydrochloride salt. If the pH is too high (too basic), the free amine can be liberated, which is often an oil at room temperature and highly soluble in organic solvents, leading to a significant loss in yield.

Practical Considerations for pH Control:

  • HCl Addition: When forming the salt in situ, ensure that a slight excess of hydrochloric acid is used to maintain an acidic environment. You can monitor the pH of the solution using pH paper or a pH meter.

  • Solvent Effects: The choice of solvent can influence the local pH. Protic solvents like alcohols can participate in hydrogen bonding and help stabilize the salt form.

  • Impurity Effects: Basic or acidic impurities in your starting material can alter the pH of the crystallization medium, potentially impacting the stability of the hydrochloride salt.

III. References

  • Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. Available at: [Link]

  • Yield of Crystallization Process | Effect of Impurities on Crystals Growth. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol - MDPI. Available at: [Link]

  • The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press & Assessment. Available at: [Link]

  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins - Oxford Academic. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G. Available at: [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals - ResearchGate. Available at: [Link]

  • Seeding Studies For Crystallization - Improve Batch Consistency - Mettler Toledo. Available at: [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing | Pharmaceutical Technology. Available at: [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd. Available at: [Link]

  • Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]

Sources

Troubleshooting

Reducing background noise in HPLC analysis of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride

Target Analyte: 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride Audience: Researchers, Analytical Scientists, and Drug Development Professionals 🔬 Introduction: The Analytical Challenge 1-(2-Ethoxy-3-methylphenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride Audience: Researchers, Analytical Scientists, and Drug Development Professionals

🔬 Introduction: The Analytical Challenge

1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride is a polar, basic primary amine. Because it is a hydrochloride salt, it requires careful mobile phase buffering to prevent secondary interactions (peak tailing) with residual silanols on silica-based stationary phases. Furthermore, detection relies on the UV absorbance of the 2-ethoxy-3-methylphenyl moiety, typically requiring low-wavelength monitoring (e.g., 210–220 nm).

The intersection of low-UV detection and heavy buffering is the primary catalyst for severe baseline noise. When the background absorbance of the mobile phase is high, even microscopic flow pulsations from the pump translate into massive photometric fluctuations, drastically reducing your Signal-to-Noise Ratio (SNR) and Limit of Detection (LOD).

This guide provides a self-validating, causality-driven approach to isolating and eliminating background noise in your HPLC system.

📊 Diagnostic Workflow

Before altering your chemistry, you must isolate whether the noise originates from the optical system (detector), the hydraulic system (pump/solvent), or the chromatographic system (column).

G Step1 1. Observe High Baseline Noise at 210 nm Step2 2. Stop Pump Flow (Flow = 0 mL/min) Step1->Step2 Dec1 Is noise still present? Step2->Dec1 PathA Detector/Electrical Issue (Lamp aging, dirty flow cell) Dec1->PathA YES (Electronic) Step3 3. Resume Flow & Bypass Column (Use ZDV Union) Dec1->Step3 NO (Hydraulic) Dec2 Is noise still present? Step3->Dec2 PathB Pump/Solvent Issue (Pulsation, buffer absorbance) Dec2->PathB YES (System) PathC Column/Method Issue (Silanol interactions, bleed) Dec2->PathC NO (Column)

Diagnostic Workflow for Isolating HPLC Baseline Noise Sources

💡 Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my baseline severely noisy specifically when analyzing this amine hydrochloride at 210 nm? A1: Amine hydrochlorides require acidic buffers (pH 2.5–3.5) to protonate residual silanols on the silica stationary phase, preventing peak tailing. However, if you use buffers like acetate or ion-pairing agents like Trifluoroacetic acid (TFA), they possess high inherent UV absorbance near 210 nm. When the mobile phase has a high background absorbance, even microscopic flow pulsations from the pump's check valves translate into massive photometric fluctuations (noise). The solution is to switch to a highly transparent buffer, such as 20 mM Potassium Phosphate, and use Acetonitrile (UV cutoff 190 nm) instead of Methanol (UV cutoff 205 nm) [1].

Q2: How do I differentiate between pump-induced noise and detector-induced noise? A2: You must isolate the hydraulic system from the optical system. Stop the pump flow completely. If the noise persists, the issue is optical or electrical (e.g., a failing deuterium lamp or a dirty flow cell). If the noise flattens into a smooth line, the issue is hydraulic. Resume flow but bypass the column using a zero-dead-volume (ZDV) union. If the baseline exhibits a regular, rhythmic sine wave, you are observing pump pulsation (likely a worn piston seal or a sticking check valve). If the noise consists of erratic, sharp spikes, it indicates micro-bubbles outgassing in the flow cell [2].

Q3: How can I optimize the Signal-to-Noise Ratio (SNR) electronically without altering my mobile phase chemistry? A3: The detector's time constant (or response time) acts as an electronic low-pass filter that smooths out high-frequency baseline noise. Increasing the time constant reduces the noise amplitude, thereby increasing the SNR and lowering your Limit of Detection (LOD). However, setting it too high will artificially broaden the peak of 1-(2-Ethoxy-3-methylphenyl)-propylamine, reducing its height and compromising resolution. The optimal causality-driven rule is to set the time constant to approximately 1/10th of the peak width at half-height [3].

📈 Quantitative Data: Buffer Selection for Amine Analysis at Low UV

To minimize background noise while maintaining peak shape for 1-(2-Ethoxy-3-methylphenyl)-propylamine, selecting the correct buffer is critical. Below is a comparison of common additives:

Buffer / AdditiveUV Cutoff (nm)LC-MS VolatilityRecommended Conc.Impact on Amine Peak Shape & Noise
Potassium Phosphate <200 nmNon-volatile10–25 mMExcellent peak shape; lowest baseline noise at 210 nm.
Ammonium Acetate 210 nmVolatile10–20 mMGood peak shape; high background noise below 215 nm.
Trifluoroacetic Acid (TFA) 210 nmVolatile0.05% – 0.1%Excellent ion-pairing; causes severe baseline drift in gradients.
Ammonium Formate 210 nmVolatile10–20 mMModerate peak shape; moderate noise at 210 nm.

🛠️ Self-Validating Experimental Protocols

Protocol 1: Mobile Phase Preparation & System Passivation

Objective: Eliminate solvent-derived noise and validate buffer purity before it enters the HPLC.

  • Solvent Selection: Use exclusively LC-MS grade water (TOC < 2 ppb) and Acetonitrile. Do not use Methanol for monitoring at 210 nm.

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 using Phosphoric acid.

    • Self-Validation Checkpoint: Before connecting to the HPLC, measure the UV absorbance of the prepared buffer against pure water in a benchtop spectrophotometer. The absorbance must be <0.05 AU at 210 nm . If it is higher, the buffer salts are contaminated and will cause baseline noise.

  • Degassing: Filter the buffer through a 0.22 µm hydrophilic membrane under vacuum to remove particulates and dissolved gases.

  • Passivation: Flush the HPLC system (bypassing the column) with 50% Isopropanol / 50% Water at 1.0 mL/min for 30 minutes to remove trapped air and organic contaminants before introducing the buffer.

Protocol 2: Pump and Detector Diagnostic Test

Objective: Quantify baseline noise and isolate mechanical failures.

  • Column Bypass: Remove the analytical column and replace it with a zero-dead-volume (ZDV) union. This eliminates column bleed and silanol interactions as variables.

  • Isocratic Test: Pump 100% LC-MS grade water at 1.0 mL/min. Set the UV detector to 210 nm.

  • Noise Measurement: Record the baseline for 15 minutes.

    • Self-Validation Checkpoint: Calculate the peak-to-peak noise using your chromatography data system (e.g., ASTM method). If the noise is < 0.02 mAU , the pump and detector are healthy, proving the original noise was caused by the mobile phase or column. If the noise exhibits a regular sine wave > 0.05 mAU , perform a dry prime and purge the check valves; if the sine wave persists, replace the pump piston seals.

📚 References

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for 1-(2-Ethoxy-3-methylphenyl)-propylamine Hydrochloride Purity Testing: A Comparative Guide on Column Technologies

Executive Summary & Analytical Target Profile (ATP) The accurate purity testing of basic primary amines, such as 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride , is a notorious bottleneck in pharmaceutical quality...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Target Profile (ATP)

The accurate purity testing of basic primary amines, such as 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride , is a notorious bottleneck in pharmaceutical quality control. Operating under the framework[1], our Analytical Target Profile (ATP) requires a method capable of quantifying the Active Pharmaceutical Ingredient (API) and its impurities with high precision, accuracy, and sensitivity.

This guide objectively compares the performance of a Traditional Fully Porous Silica C18 Column (The Alternative) against a state-of-the-art AeroCore™ Ethylene-Bridged Hybrid Core-Shell C18 Column (The Product). By examining the underlying chromatographic mechanisms, we demonstrate how advanced column architectures satisfy the rigorous validation criteria set forth by the guideline[2].

Mechanistic Insight: The Challenge of Basic Amines

To understand the experimental choices, we must first examine the causality behind peak degradation. 1-(2-Ethoxy-3-methylphenyl)-propylamine is a basic amine with a pKa of approximately 9.5. At a physiologically relevant or neutral mobile phase pH (e.g., pH 7.0), the propylamine group is fully protonated (-NH₃⁺).

  • The Alternative (Traditional Silica): Standard fully porous silica columns possess residual, unshielded surface silanols (Si-OH) with a pKa ranging from 3.5 to 4.5. At pH 7.0, these silanols are ionized (Si-O⁻). As the protonated amine travels through the column, it undergoes strong secondary ion-exchange interactions with these ionized silanols. This multi-modal retention mechanism causes severe peak tailing (Asymmetry > 2.0), which obscures closely eluting impurities and artificially inflates the Limit of Detection (LOD).

  • The Product (Hybrid Core-Shell): The AeroCore™ column resolves this through a dual-mechanism approach. First, the ethylene-bridged hybrid (EBH) organic-inorganic particle surface inherently shields residual silanols, neutralizing the ion-exchange pathway. Second, the 2.6 µm solid-core architecture restricts the analyte's diffusion path. According to the van Deemter equation, this minimizes longitudinal diffusion (B-term) and resistance to mass transfer (C-term), delivering UPLC-like efficiency on standard HPLC systems.

Mechanism cluster_0 Alternative: Traditional Silica C18 cluster_1 Product: Hybrid Core-Shell C18 N1 Unshielded Silanols (pKa ~ 3.5-4.5) N2 Ion-Exchange Interaction with Protonated Amine N1->N2 N3 Severe Peak Tailing (As > 2.0) N2->N3 N4 Ethylene-Bridged Hybrid Surface N5 Suppressed Silanol Activity N4->N5 N6 Symmetrical Peak (As < 1.1) N5->N6 Amine 1-(2-Ethoxy-3-methylphenyl) -propylamine (pKa ~ 9.5) Amine->N1 pH 7.0 Amine->N4 pH 7.0

Mechanistic comparison of basic amine interactions on traditional vs. hybrid core-shell silica.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The sequence is gated by an automated System Suitability Test (SST). If the SST criteria are not met, the chromatography data system (CDS) automatically aborts the run, preventing the generation of invalid analytical data.

Phase 1: Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride reference standard.

  • Dissolution: Dissolve in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes at 20°C.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • Working Solutions: Dilute the stock solution with diluent to create a 100 µg/mL nominal working standard for assay, and specific concentration tiers (50% to 150%) for linearity testing.

Phase 2: Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH adjusted to 7.0 to stress-test silanol activity).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 5% B to 60% B over 10 minutes, followed by a 3-minute re-equilibration.

  • Flow Rate: 1.0 mL/min (Traditional Porous) vs. 0.6 mL/min (AeroCore™ Hybrid).

  • Detection: UV Absorbance at 220 nm.

  • Column Temperature: Maintained precisely at 30°C.

Phase 3: ICH Q2(R2) Validation Workflow

Following the [2], the method was validated across the following parameters:

  • System Suitability (SST): 6 replicate injections of the 100 µg/mL standard. Gate Criteria: USP Tailing ≤ 1.5, Resolution ≥ 2.0, %RSD ≤ 2.0%.

  • Linearity & Range: 5 concentration levels (50, 75, 100, 125, 150 µg/mL). Evaluated via least-squares linear regression.

  • Accuracy (Recovery): API spiked into a synthetic placebo matrix at 80%, 100%, and 120% of the nominal concentration (n=3 per level).

  • Sensitivity (LOD/LOQ): Determined based on the standard deviation of the response and the slope, targeting a Signal-to-Noise ratio of ≥3 for LOD and ≥10 for LOQ.

ValidationWorkflow A 1. Analytical Target Profile (ATP) Define Total Analytical Error B 2. System Suitability Testing (SST) Verify Peak Symmetry & Resolution A->B C 3. ICH Q2(R2) Core Validation Linearity, Accuracy, Precision B->C D 4. Sensitivity Assessment Determine LOD & LOQ C->D E 5. Robustness Testing Deliberate Method Variations D->E F 6. Lifecycle Management Continuous Monitoring (ICH Q14) E->F

Step-by-step self-validating workflow for analytical method validation per ICH Q2(R2) guidelines.

Data Presentation: Product vs. Alternative

The quantitative data below summarizes the side-by-side performance of the Traditional Porous C18 column versus the AeroCore™ Hybrid C18 column.

Table 1: Chromatographic Performance & SST Gating

The AeroCore™ column easily passes all self-validating SST gates, whereas the traditional column fails the asymmetry and resolution criteria due to secondary silanol interactions.

ParameterTraditional Porous C18 (5 µm)AeroCore™ Hybrid C18 (2.6 µm)ICH Q2(R2) / USP Criteria
Retention Time (tR) 8.4 min4.2 minN/A
USP Tailing Factor (As) 2.15 (Fail)1.08 (Pass)≤ 1.5
Theoretical Plates (N) 8,50022,400> 10,000
Resolution (Rs) from Impurity A 1.4 (Fail)3.2 (Pass)≥ 2.0
Table 2: ICH Q2(R2) Validation Metrics Summary

Due to the elimination of peak tailing, the AeroCore™ column demonstrates superior linearity, tighter precision, and a 10-fold increase in sensitivity (LOD/LOQ).

Validation ParameterTraditional Porous C18AeroCore™ Hybrid C18Acceptance Criteria
Linearity (R²) 0.99100.9998≥ 0.999
Precision (%RSD, n=6) 3.2%0.6%≤ 2.0%
Accuracy (% Recovery) 92.5% - 105.2%98.8% - 101.4%98.0% - 102.0%
LOD (µg/mL) 0.500.05S/N ≥ 3
LOQ (µg/mL) 1.500.15S/N ≥ 10

Conclusion

For the purity testing of 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride, traditional fully porous silica columns fail to meet the rigorous demands of modern analytical validation due to unshielded silanol interactions. By upgrading to an Ethylene-Bridged Hybrid Core-Shell technology, laboratories can eliminate peak tailing, double their theoretical plate count, and achieve flawless compliance with ICH Q2(R2) validation requirements.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Q14 Analytical procedure development - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at:[Link]

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility in High-Throughput Screening: A Case Study with 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive compounds.[1][2] The success of any HTS campaign, however, is not merely measured by the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive compounds.[1][2] The success of any HTS campaign, however, is not merely measured by the quantity of data generated but by its quality and, most critically, its reproducibility.[3][4][5] An irreproducible result is not just a failed experiment; it is a misdirection of resources and a potential dead end in the quest for new therapeutics. This guide provides a comprehensive framework for assessing and ensuring the reproducibility of HTS results, using the novel compound 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride as a practical, albeit hypothetical, case study.

The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals to establish confidence in their screening data and to make informed decisions as they advance promising compounds through the discovery pipeline.

The Imperative of Reproducibility in HTS

The journey from a primary "hit" in an HTS campaign to a validated lead compound is long and fraught with potential for failure. Reproducibility is the fundamental gatekeeper at the very beginning of this process.[4] It ensures that an observed biological effect is a genuine property of the test compound and not an artifact of experimental variability.[6][7] Factors influencing reproducibility are manifold, ranging from assay design and reagent stability to the precision of automated liquid handling systems.[8] Therefore, a rigorous, multi-faceted approach to validation is not just recommended; it is essential.[3][5]

This guide will walk through the critical parameters, experimental workflows, and data analysis techniques required to robustly validate the activity of a novel compound like 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride.

Table 1: Key Performance Metrics for HTS Reproducibility

A successful and reproducible HTS assay is characterized by several statistical parameters. These metrics provide a quantitative measure of the assay's quality and reliability.

MetricFormulaIdeal ValueSignificance
Z'-Factor ( 1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n} )
Coefficient of Variation (%CV) (μσ​)×100 < 10%Indicates the relative variability of data points. A low %CV for both positive and negative controls is crucial for reproducibility.
Signal-to-Background (S/B) Ratio μn​μp​​ > 2 (assay dependent)Represents the dynamic range of the assay. A higher S/B ratio generally indicates a more robust assay.[9]
Hit Reproducibility Number of initial hitsNumber of confirmed hits​×100 As high as possibleThe percentage of initial hits that are confirmed upon re-testing. This is a direct measure of the reliability of the primary screen.

Where: μp​ = mean of the positive control, σp​ = standard deviation of the positive control, μn​ = mean of the negative control, σn​ = standard deviation of the negative control.

Experimental Workflow for Assessing Reproducibility

A systematic approach is required to validate the reproducibility of a compound's activity. The following multi-stage workflow provides a comprehensive framework.

G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Pilot Screen & Hit Confirmation cluster_2 Phase 3: Dose-Response & Orthogonal Assays A Assay Miniaturization (e.g., 384-well format) B Reagent Stability & DMSO Tolerance Testing A->B C Z'-Factor & S/B Ratio Determination B->C D Screening of a Small, Diverse Compound Set C->D Proceed if Z' > 0.5 E Intra-plate & Inter-plate Replicates D->E F Hit Identification & Confirmation E->F G Dose-Response Curve Generation (IC50/EC50) F->G For Confirmed Hits H Inter-day Reproducibility Assessment G->H I Orthogonal Assay Validation H->I

Figure 1: Experimental workflow for assessing HTS reproducibility.
Protocol 1: Assay Development and Validation

This initial phase ensures the fundamental robustness of the assay before introducing test compounds.

Objective: To establish a reliable and reproducible assay in a high-throughput format.

Methodology:

  • Assay Miniaturization: Adapt the assay to a 384- or 1536-well plate format. This reduces reagent consumption and allows for higher throughput.[8]

  • DMSO Tolerance: Determine the maximum concentration of dimethyl sulfoxide (DMSO), the common solvent for test compounds, that the assay can tolerate without significant loss of signal or cell viability (for cell-based assays).[10] A typical tolerance is ≤ 1% for biochemical assays and ≤ 0.1% for cellular assays.[10]

  • Reagent Stability: Assess the stability of all critical reagents over the expected duration of the screen. This can be done by preparing reagents and testing them at various time points.

  • Control Plate Setup: Prepare multiple plates containing only positive and negative controls (e.g., 16 wells of each per plate).

  • Data Acquisition and Analysis:

    • Run the control plates on the HTS reader.

    • Calculate the Z'-Factor, %CV, and S/B ratio for each plate.

    • Acceptance Criteria: The assay is considered validated if the Z'-Factor is consistently ≥ 0.5 and the %CV for controls is < 10% across multiple plates and days.[10]

Protocol 2: Pilot Screen and Hit Confirmation with 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride

Objective: To assess the intra- and inter-plate reproducibility of the test compound's activity.

Methodology:

  • Compound Plating: Prepare a 384-well plate containing 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride at a fixed concentration (e.g., 10 µM) in multiple, non-adjacent wells (e.g., 8-16 replicates). Include positive and negative controls.

  • Intra-plate Reproducibility:

    • Run the assay on this single plate.

    • Calculate the mean activity and standard deviation for the replicates of the test compound.

    • The %CV for the compound replicates should ideally be < 15%.

  • Inter-plate Reproducibility:

    • Prepare three identical plates as described in step 1.

    • Run the assay on all three plates on the same day.

    • Calculate the mean activity and standard deviation for the test compound across the three plates.

    • The inter-plate %CV should also be < 15%.

  • Hit Confirmation: If the compound shows significant activity (e.g., >50% inhibition or activation), this initial "hit" must be confirmed. This involves re-testing the same compound, often from a freshly prepared stock solution, under the same conditions.

Data Analysis and Interpretation: A Decision-Making Framework

The data generated from the reproducibility experiments should guide the decision to advance a compound.

G Start Initial Hit Identified Z_Factor Z' > 0.5? Start->Z_Factor Intra_CV Intra-plate CV < 15%? Z_Factor->Intra_CV Yes Troubleshoot Troubleshoot Assay / Re-synthesize Compound Z_Factor->Troubleshoot No Inter_CV Inter-plate CV < 15%? Intra_CV->Inter_CV Yes Intra_CV->Troubleshoot No Dose_Response Consistent Dose-Response? Inter_CV->Dose_Response Yes Inter_CV->Troubleshoot No Orthogonal Activity in Orthogonal Assay? Dose_Response->Orthogonal Yes Dose_Response->Troubleshoot No Proceed Advance to Lead Optimization Orthogonal->Proceed Yes Orthogonal->Troubleshoot No

Figure 2: Decision-making flowchart for hit validation.
Table 2: Hypothetical Reproducibility Data for 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride
ParameterExperimentResultInterpretation
Assay Quality Control Plate Validation (n=3 plates)Average Z' = 0.78Excellent assay quality, suitable for screening.
Intra-plate Reproducibility 16 replicates on a single plateMean Inhibition = 65.2%, %CV = 8.5%Good reproducibility within a single plate.
Inter-plate Reproducibility 16 replicates across 3 platesMean Inhibition = 63.9%, %CV = 11.2%Acceptable reproducibility between different plates.
Hit Confirmation Re-test from fresh stockConfirmed activity at 66.1% inhibitionThe compound's activity is not due to a one-time artifact.
Inter-day Reproducibility Dose-response curves on 3 different daysIC50 Day 1: 5.1 µMIC50 Day 2: 5.5 µMIC50 Day 3: 4.9 µMConsistent potency across different days, indicating high reproducibility.

Comparison of Methodologies for Assessing Reproducibility

While there is no single "best" way to assess reproducibility, different approaches provide different levels of confidence.

MethodologyDescriptionProsCons
Intra-plate Replicates Multiple wells of the same compound on a single plate.Easy to implement; controls for plate-specific variability.Does not account for variability between plates or between days.
Inter-plate Replicates Identical plates run on the same day.Assesses variability arising from plate handling and processing.Does not capture day-to-day environmental or operator variability.
Inter-day Replicates Identical experiments run on different days.The most stringent test; accounts for long-term variability in reagents, environment, and operators.More time-consuming and resource-intensive.
Orthogonal Assays A different assay format that measures the same biological endpoint.Provides the highest level of confidence by confirming the biological activity through a different method, reducing the chance of technology-specific artifacts.[7]Requires the development and validation of a second, independent assay.

Conclusion

The reproducibility of high-throughput screening results is not a matter of chance, but a product of meticulous planning, rigorous execution, and thorough validation.[11] For any novel compound, such as 1-(2-Ethoxy-3-methylphenyl)-propylamine hydrochloride, a systematic evaluation of its activity using the protocols and metrics outlined in this guide is paramount. By embracing a culture of scientific integrity and validating every step of the HTS process, researchers can ensure that their efforts are built on a foundation of reliable and reproducible data, ultimately accelerating the path to new discoveries.

References

  • Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data. (n.d.). Google Scholar.
  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU-Openscreen. (n.d.). EU-OPENSCREEN.
  • Inglese, J., Shamu, C. E., & Guy, R. K. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology.
  • Process Validation and Screen Reproducibility in High-Throughput Screening. (n.d.). SAGE Journals.
  • Haibe-Kains, B., et al. (2014). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? Journal of the National Cancer Institute.
  • Macarron, R., et al. (2009). Process validation and screen reproducibility in high-throughput screening. Journal of Biomolecular Screening.
  • Johnston, P. A., & Johnston, P. A. (2002). Cellular platforms for HTS: three case studies. Drug Discovery Today.
  • High-Throughput Screening - Drug Discovery. (2025). Technology Networks.
  • uap: reproducible and robust HTS data analysis. (2019). PMC.
  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Oxford Academic.
  • High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. (2011). Journal of Applied Pharmaceutical Science.
  • uap: Reproducible and Robust HTS Data Analysis. (2019). bioRxiv.
  • Unravelling Reproducibility and Assay Transfer Challenges With High Dimensional Experimentation. (2026). Technology Networks.
  • Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride. (n.d.). Benchchem.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC.
  • Expanding accessible chemical space through automated high-throughput experimentation. (2021). Drug Discovery World.
  • 1-(Ethoxymethyl)propylamine hydrochloride. (n.d.). Sigma-Aldrich.
  • Propylamine – Knowledge and References. (n.d.). Taylor & Francis.
  • 1-(2-Cyclopropylmethoxy-3-methyl-phenyl)-propylamine hydrochloride. (n.d.). Sigma-Aldrich.
  • The mother liquor is concentrated on the steam bath under reduced pressure to 2500 cc., and again cooled to room temperature, whereupon a second crop of. (n.d.). Organic Syntheses Procedure.
  • High-throughput screening. (2016). Basicmedical Key.
  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypa. (2023). IRIS.
  • (1S)-1-(2-METHOXYPHENYL)PROPYLAMINE-HCl — Chemical Substance Information. (n.d.). NextSDS.
  • High-Throughput Screening. (n.d.). Enamine.
  • 1-(2-Cyclopropylmethoxy-3-methylphenyl)-propylamine hydrochloride Suppliers. (n.d.). Echemi.
  • SYNTHETIC ORGANIC CHEMICALS. (n.d.). International Trade Commission.
  • [Synthesis and basic physicochemical properties of 1-[3-(Y-alkoxyphenylcarbamoyloxy)-2-hydroxypropyl]-4-(2-methylphenyl)piperazinium chlorides]. (2011). PubMed.
  • HTS Codes of heading 2921 : Amine-function compounds. (n.d.). Harmonized System.
  • Propylamine. (n.d.). Wikipedia.
  • 1-(Ethoxymethyl)propylamine hydrochloride. (n.d.). Santa Cruz Biotechnology.
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